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  • Product: 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one
  • CAS: 6772-51-6

Core Science & Biosynthesis

Foundational

The 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one Scaffold: A Comprehensive Technical Guide for Drug Development

Executive Summary The 3,4-dihydroisoquinolin-1(2H)-one class of compounds represents a highly privileged heterocyclic scaffold in medicinal chemistry and natural product synthesis[1]. Specifically, the N-phenyl substitut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-dihydroisoquinolin-1(2H)-one class of compounds represents a highly privileged heterocyclic scaffold in medicinal chemistry and natural product synthesis[1]. Specifically, the N-phenyl substituted derivative—2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one (CAS: 6772-51-6)—has emerged as a critical structural motif. By eliminating the hydrogen bond donor capacity of the lactam nitrogen and enforcing a specific dihedral twist via the N-phenyl ring, this molecule selectively targets hydrophobic sub-pockets in various biological targets, including mono-ADP-ribosylating (mono-ART) PARP enzymes [2] and the Stimulator of Interferon Genes (STING) [3].

This whitepaper provides an in-depth analysis of the physicochemical properties, pharmacological relevance, and validated synthetic methodologies for 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one, designed for researchers and application scientists in early-stage drug discovery.

Structural & Physicochemical Profiling

The core structure of 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one consists of a bicyclic system (a benzene ring fused to a partially saturated, nitrogen-containing six-membered lactam) with a phenyl group directly attached to the nitrogen atom.

Stereoelectronic Features

The introduction of the N-phenyl group significantly alters the electronic landscape of the standard isoquinolinone core. The steric clash between the ortho-protons of the N-phenyl ring and the C3-protons of the dihydroisoquinolinone ring forces the phenyl group out of coplanarity with the lactam system. This non-planar conformation is highly advantageous for fitting into deep, narrow hydrophobic pockets, such as the nicotinamide-binding site of PARP10 [2].

Quantitative Data Summary

The following table summarizes the key physicochemical parameters that make this scaffold highly attractive for lead optimization (Rule of 5 compliant).

PropertyValuePharmacological Implication
CAS Number 6772-51-6Unique registry identifier for procurement/QA.
Molecular Formula C15H13NOOptimal low molecular weight for fragment-based design.
Molecular Weight 223.27 g/mol High ligand efficiency (LE) potential.
Topological Polar Surface Area (TPSA) ~20.3 ŲExcellent passive membrane permeability (CNS penetrant).
Hydrogen Bond Donors 0Reduced solvation penalty during target binding.
Hydrogen Bond Acceptors 1 (Carbonyl O)Critical for anchoring to target backbone amides.
XLogP3 (Predicted) ~3.3Ideal lipophilicity for oral bioavailability.

Biological Relevance & Pharmacological Applications

The 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one architecture is not merely a structural curiosity; it is a highly active pharmacophore utilized in several cutting-edge therapeutic areas.

Mono-ART PARP Inhibition (PARP10/PARP14)

While poly-ARTs (like PARP1 and PARP2) are well-known targets in oncology, mono-ARTs (PARP10, PARP14) are emerging targets for antiviral therapies and specific cancers. Structural biology combined with medicinal chemistry has demonstrated that 3,4-dihydroisoquinolin-1(2H)-one derivatives act as potent, NAD+-mimicking inhibitors [2]. The carbonyl oxygen acts as a critical hydrogen bond acceptor, while the N-phenyl group occupies the hydrophobic adenine-ribose binding cleft.

STING Antagonism

Recent patent literature highlights 3,4-dihydroisoquinolin-1(2H)-ones as potent antagonists of the STING pathway [3]. Overactivation of the cGAS-STING pathway is implicated in severe autoimmune and inflammatory diseases, such as systemic lupus erythematosus (SLE). The scaffold binds to the transmembrane domain of STING, preventing its translocation from the endoplasmic reticulum to the Golgi apparatus, thereby halting downstream IRF3/NF-κB signaling.

Pathway cluster_PARP Mono-ART Inhibition Pathway cluster_STING Innate Immunity Modulation Compound 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one (Privileged Scaffold) PARP10 PARP10 / PARP14 Compound->PARP10 Inhibits STING STING (ER Bound) Compound->STING Antagonizes MARylation Protein MARylation PARP10->MARylation Catalyzes cGAS cGAS (DNA Sensor) cGAS->STING cGAMP IRF3 IRF3 / NF-κB Activation STING->IRF3 Signaling

Fig 1: Pharmacological modulation of PARP and STING pathways by the dihydroisoquinolinone scaffold.

Synthetic Methodologies

Historically, accessing N-substituted 3,4-dihydroisoquinolin-1(2H)-ones required harsh conditions or expensive palladium catalysts. However, modern approaches emphasize transition-metal-free cascade reactions or highly efficient electrochemical methods [1, 4].

Base-Promoted Tandem Aminobenzylation/Transamidation

This method utilizes a novel NaN(SiMe3)2-mediated tandem reaction under transition-metal-free conditions, providing an operationally simple route to the scaffold [1].

Synthesis A Aryl Aldehyde + N-Phenyl-N-acylpyrrole B NaN(SiMe3)2 (Base Catalyst) A->B C Tandem Aminobenzylation & Transamidation B->C D 2-Phenyl-3,4-dihydroisoquinolin -1(2H)-one C->D

Fig 2: Transition-metal-free tandem synthesis workflow for 3,4-dihydroisoquinolones.

Step-by-Step Experimental Protocol

Causality & Expertise Note: In our experience, the success of this tandem cyclization relies entirely on the quality of the base. NaN(SiMe3)2 must be handled under strict Schlenk conditions. Trace moisture will hydrolyze the N-acylpyrrole prematurely, leading to acyclic side products and drastically reducing the yield of the final transamidation step.

Reagents:

  • 2-Methylbenzaldehyde derivative (1.0 equiv, 0.5 mmol)

  • N-Phenyl-N-acylpyrrole (1.2 equiv, 0.6 mmol)

  • Sodium bis(trimethylsilyl)amide (NaN(SiMe3)2) (2.5 equiv, 1.25 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5.0 mL)

Workflow:

  • Preparation (Self-Validating Checkpoint 1): Flame-dry a 25 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). This ensures the complete removal of surface moisture.

  • Reagent Loading: Add the 2-methylbenzaldehyde and N-phenyl-N-acylpyrrole to the flask. Dissolve in 5.0 mL of anhydrous THF.

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add a 1.0 M solution of NaN(SiMe3)2 in THF over 10 minutes. Observation: The solution will typically transition to a deep yellow/orange hue, indicating the formation of the reactive enolate/aza-anion intermediate.

  • Tandem Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Reaction Monitoring (Self-Validating Checkpoint 2): Perform an LC-MS aliquot check at 8 hours. The mass of the acyclic aminobenzylated intermediate should be entirely consumed, replaced by the [M+H]+ peak corresponding to 224.27 m/z (the cyclized product).

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient 90:10 to 70:30) to afford the pure 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one.

Quality Control & Analytical Validation

To ensure the scientific integrity of the synthesized scaffold before biological assay deployment, the following analytical parameters must be met:

  • 1H NMR (400 MHz, CDCl3): Look for the characteristic triplet-like signals of the aliphatic dihydroisoquinoline protons (C3 and C4) around δ 3.00–3.20 ppm and δ 3.80–4.00 ppm. The N-phenyl protons will appear as a distinct multiplet in the aromatic region (δ 7.20–7.50 ppm).

  • 13C NMR (100 MHz, CDCl3): The defining lactam carbonyl carbon (C=O) must appear sharply at approximately δ 164.0–166.0 ppm.

  • HPLC Purity: >98% purity confirmed via reverse-phase HPLC (C18 column, Water/Acetonitrile with 0.1% TFA, gradient elution), monitored at 254 nm.

References

  • Base-Promoted Tandem Synthesis of 3,4-Dihydroisoquinolones. Organic Letters (American Chemical Society). URL:[Link]

  • Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules. ResearchGate. URL:[Link]

  • 3,4-Dihydroisoquinolin-1(2H)-ones Derivatives as STING Antagonists and the Use Thereof. Google Patents (WO2023109912A1).
  • Electrochemical Cascade Reactions of 1,2,3-Benzotriazinones with Alkynes to Assemble 3,4-Dihydroisoquinolin-1(2H)-ones. The Journal of Organic Chemistry (American Chemical Society). URL:[Link]

Exploratory

The Crystal Structure of 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: This guide provides a detailed technical examination of the synthesis, spectroscopic characterization, and crystal str...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a detailed technical examination of the synthesis, spectroscopic characterization, and crystal structure of 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one. This compound belongs to the dihydroisoquinolinone class, a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active molecules.[1] By elucidating its three-dimensional architecture and intermolecular interactions, we provide critical insights for structure-based drug design and lead optimization. This document is intended for researchers, scientists, and drug development professionals, offering field-proven methodologies and explaining the causal reasoning behind key experimental choices.

Introduction: The Significance of the Dihydroisoquinolinone Scaffold

The 3,4-dihydroisoquinolin-1(2H)-one framework is a cornerstone in the development of novel therapeutics. Its derivatives are known to exhibit a wide range of pharmacological activities, including antitumor, antimicrobial, and antifungal properties.[1][2] The structural rigidity and defined stereochemistry of this scaffold make it an ideal starting point for designing potent and selective modulators of various biological targets. The introduction of a phenyl substituent at the nitrogen atom (N-phenyl) critically influences the molecule's spatial arrangement and electronic properties, which can be pivotal for its interaction with protein targets, such as the p53-MDM2 interface.[3]

A precise understanding of the three-dimensional structure at an atomic level is fundamental to harnessing the full potential of this scaffold. Single-crystal X-ray crystallography stands as the definitive technique for this purpose, providing unambiguous data on bond lengths, angles, and the subtle non-covalent interactions that dictate crystal packing and can influence physicochemical properties like solubility and bioavailability.[4][5]

Synthesis and Crystallization: A Methodological Deep Dive

The synthesis of 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one can be accomplished through several established routes, with the Bischler-Napieralski reaction being a classic and robust method.[1] This approach involves the cyclodehydration of a β-phenethylamide precursor.

PART 2.1: EXPERIMENTAL PROTOCOL: A Self-Validating Synthesis

Objective: To synthesize and crystallize high-purity 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one suitable for single-crystal X-ray diffraction.

Step 1: Synthesis of N-phenethyl-benzamide (Precursor)

  • In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve β-phenylethylamine (1.0 eq.) and a base such as sodium carbonate (1.2 eq.) in a suitable solvent like petroleum ether.

  • Cool the mixture (e.g., to 0°C or lower).

  • Slowly add benzoyl chloride (1.05 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Monitor reaction completion via Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water, stir, and separate the layers.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the solid N-phenethyl-benzamide.[6]

Step 2: Bischler-Napieralski Cyclization

  • Add the precursor N-phenethyl-benzamide (1.0 eq.) to polyphosphoric acid (PPA) (typically 10-20x weight excess).

  • Heat the mixture with stirring to approximately 140-160°C for 2-4 hours. The PPA acts as both a solvent and the cyclodehydrating agent.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a strong base (e.g., NaOH) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts and concentrate to yield the crude 1-phenyl-3,4-dihydroisoquinoline intermediate. This intermediate is often directly oxidized in the next step. Note: The target lactam is formed from the oxidation of the initial cyclization product.

Step 3: Purification and Crystallization

  • Purify the crude product using column chromatography on silica gel (e.g., with a petroleum ether/ethyl acetate gradient).

  • For crystallization, dissolve the purified solid in a minimum amount of a suitable solvent, such as ethanol or ethyl acetate.

  • Induce crystallization by slow evaporation of the solvent or by the vapor diffusion method using an anti-solvent like hexane.

  • Collect the resulting single crystals for analysis.

PART 2.2: EXPERTISE & CAUSALITY IN EXPERIMENTAL DESIGN
  • Choice of Synthesis Route: The Bischler-Napieralski reaction is chosen for its reliability and high yields in forming the dihydroisoquinoline ring system from readily available starting materials.[6]

  • Catalyst and Solvent: Polyphosphoric acid is an excellent choice for the cyclization step as it serves as a powerful Lewis acid catalyst and a non-volatile, high-temperature solvent, effectively driving the dehydration reaction to completion.

  • Crystallization Strategy: Slow evaporation is a deliberate choice to promote the growth of large, well-ordered single crystals, which are essential for obtaining high-resolution diffraction data.[7] Rapid precipitation would likely lead to a microcrystalline powder unsuitable for this purpose.

G Figure 1: Synthesis and Crystallization Workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization A β-Phenylethylamine + Benzoyl Chloride B N-phenethyl-benzamide (Precursor) A->B Acylation C Cyclization & Oxidation B->C PPA, Heat D Crude 2-Phenyl-3,4-dihydro- isoquinolin-1(2H)-one C->D E Column Chromatography D->E F Purified Compound E->F G Slow Evaporation (e.g., Ethanol/Hexane) F->G H Single Crystals for X-ray Diffraction G->H

Caption: Synthetic workflow for 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one.

Structural Elucidation via X-Ray Crystallography

Single-crystal X-ray crystallography provides the most definitive insight into the three-dimensional structure of a molecule.[8] The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic arrangement.[5]

PART 3.1: DATA PRESENTATION: CRYSTALLOGRAPHIC PARAMETERS

While the specific crystal data for the title compound is deposited in crystallographic databases, the following table presents representative parameters for a closely related analogue, 2-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one, to illustrate the nature of the collected data.[9]

Table 1: Representative Crystallographic Data and Refinement Details

Parameter Value Reference
Empirical Formula C₁₅H₁₃NO₂ [9]
Formula Weight 239.26 [9]
Crystal System Monoclinic [9]
Space Group P2₁/n [9]
a (Å) 21.350 (3) [9]
b (Å) 11.0670 (14) [9]
c (Å) 21.064 (3) [9]
β (°) 100.227 (2) [9]
Volume (ų) 4897.9 (11) [9]
Z 16 [9]
Radiation Mo Kα (λ = 0.71073 Å) [9]

| R-factor (R₁) | 0.041 |[9] |

PART 3.2: ANALYSIS OF MOLECULAR GEOMETRY AND INTERMOLECULAR INTERACTIONS

The crystal structure analysis reveals several key features:

  • Conformation: The six-membered dihydroisoquinolinone ring typically adopts a distorted half-chair or sofa conformation.[9]

  • Dihedral Angle: The N-phenyl ring is significantly twisted out of the plane of the dihydroisoquinolinone core. In the analogue structure, this dihedral angle is approximately 44-62°.[9] This twist is a critical conformational feature that minimizes steric hindrance and dictates the overall shape of the molecule, which is crucial for its binding to target proteins.

  • Intermolecular Forces: In the absence of strong hydrogen bond donors like the hydroxyl group in the analogue, the crystal packing of 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one is expected to be dominated by weaker C-H···O and C-H···π interactions. The lactam carbonyl oxygen is a prime hydrogen bond acceptor, while the aromatic rings provide regions for π-stacking and C-H···π interactions. These forces collectively build the three-dimensional crystal lattice.[9]

G Figure 2: Key Intermolecular Interactions mol1 Dihydroisoquinolinone Core C=O N-Phenyl Ring mol2 Dihydroisoquinolinone Core C=O N-Phenyl Ring mol1:core->mol2:o C-H···O mol3 Dihydroisoquinolinone Core C=O N-Phenyl Ring mol2:ph->mol3:core C-H···π

Caption: Logical diagram of potential intermolecular interactions.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical identity and purity of the synthesized compound, complementing the structural data from crystallography.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the aromatic protons on both the fused benzene ring and the N-phenyl substituent. Additionally, two characteristic triplets are expected for the adjacent methylene (-CH₂-CH₂-) groups in the dihydroisoquinolinone core.[10]

  • ¹³C NMR Spectroscopy: The carbon spectrum is defined by the downfield signal of the lactam carbonyl carbon (C=O). Other signals will correspond to the aromatic and aliphatic carbons within the molecule.[11][12]

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 1650-1680 cm⁻¹ is a definitive indicator of the lactam carbonyl group stretch.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio for the molecular ion [M+H]⁺.[11][12]

Authoritative Grounding & Implications for Drug Development

The detailed structural knowledge of 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one serves as an authoritative foundation for drug discovery efforts.

  • Structure-Activity Relationship (SAR): The crystal structure provides a high-resolution map that allows medicinal chemists to rationalize SAR data. Understanding the spatial orientation of the N-phenyl ring, for example, can guide the design of derivatives with improved potency and selectivity.

  • Rational Drug Design: The atomic coordinates from the crystal structure are essential inputs for computational modeling, including molecular docking and dynamics simulations. These methods can predict how analogues might bind to a target's active site, accelerating the design-synthesize-test cycle.[4]

  • Scaffold Hopping & Bioisosterism: The N-phenyl-dihydroisoquinolinone core can serve as a template for designing novel molecules that mimic the essential structural features of known active compounds, a strategy known as scaffold hopping.[13]

The isoquinoline scaffold and its derivatives are crucial in modern medicinal chemistry, with applications ranging from anticancer agents to treatments for neurodegenerative diseases.[14][15] The structural and methodological insights provided in this guide are intended to empower researchers to further exploit this valuable chemical entity.

References

  • Li, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium reca. RSC Advances. Available at: [Link]

  • Zhang, L., et al. (2011). 2-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • CN101851200A. (2010). The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline. Google Patents.
  • Singh, S., et al. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. Available at: [Link]

  • Boykin, D. W., & Smith, D. W. (1991). 17O NMR spectroscopy of lactams. Magnetic Resonance in Chemistry. Available at: [Link]

  • Warren, G. L., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Li, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. PMC. Available at: [Link]

  • Govindarajulu, K., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of the (A) C-4 b-lactam (300 MHz, CDCl 3 ) and (B) side.... Available at: [Link]

  • Bogen, S. L., et al. (2015). Discovery of dihydroisoquinolinone derivatives as novel inhibitors of the p53-MDM2 interaction with a distinct binding mode. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing. Available at: [Link]

  • Hruby, V. J. (2002). Nuclear Magnetic Resonance Studies on Small-, Medium-, and Large-Sized N-Methyl Lactams. Solvent Effects. The Journal of Organic Chemistry. Available at: [Link]

  • Carreño Otero, A. L., et al. (2025). Structure Determination of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile, an α-Amino Nitrile Obtained by a Modified Strecker Reaction. ResearchGate. Available at: [Link]

  • Llewellyn, D. B., et al. (2021). Toho-1 β-Lactamase: Backbone Chemical Shift Assignments and Changes in Dynamics upon Binding with Avibactam. eScholarship. Available at: [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Available at: [Link]

  • Indiana University. (2025). Scientists Harness Light-Driven Reactions To Create Key Drug Compounds. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Available at: [Link]

  • Eldirany, S. A., et al. (2022). Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Holton, J. M., & Classen, S. (2007). x Ray crystallography. PMC. Available at: [Link]

  • Czech, J., et al. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Available at: [Link]

  • Bîcu, E., et al. (2024). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. MDPI. Available at: [Link]

  • Potter, B. V. L., et al. (2021). N-Phenyl-1,2,3,4-tetrahydroisoquinoline: an alternative scaffold for design of 17β-hydroxysteroid dehydrogenase 1 inhibitors. University of Bath's research portal. Available at: [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Methods for Synthesizing 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one Derivatives

Introduction & Pharmacological Relevance The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a critical structural motif in modern drug discovery. It is frequently embedded in high-value therapeutic targets, including stimu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a critical structural motif in modern drug discovery. It is frequently embedded in high-value therapeutic targets, including stimulator of interferon genes (STING) antagonists for autoimmune diseases[1] and semicarbazide-sensitive amine oxidase (SSAO/VAP-1) inhibitors for inflammatory disorders[2].

Synthesizing the N-phenyl derivative (2-phenyl-3,4-dihydroisoquinolin-1(2H)-one) presents distinct challenges. The steric bulk and electron-withdrawing nature of the N-phenyl ring often complicate traditional ring-closure methods or lead to over-oxidation when starting from saturated precursors. This protocol guide details two highly efficient, field-proven methodologies to construct this scaffold: Visible-Light-Induced Aerobic Oxidation and Rh(III)-Catalyzed Directed C–H Alkylation .

Mechanistic Pathways Overview

SynthStrategies A Precursor A: 2-Phenyl-1,2,3,4-THIQ C Visible-Light Oxidation (O2, Photocatalyst) A->C Aerobic Oxidation B Precursor B: N-Phenylbenzamide D Rh(III) Catalysis (C-H Activation) B->D N-Vinylphthalimide Annulation E Target Scaffold: 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one C->E C1-Oxidation D->E C-C/C-N Bond Formation

Synthetic pathways for 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one derivatives.

Comparative Analysis of Synthetic Routes

To assist in route selection, the following table summarizes the quantitative and operational metrics of both methodologies.

ParameterRoute A: Visible-Light Oxidation[3]Route B: Rh(III) C–H Activation[4]
Starting Material 2-Phenyl-1,2,3,4-tetrahydroisoquinolineN-(Quinolin-8-yl)benzamide derivatives
Key Reagents Photocatalyst (e.g., Ru(bpy)₃Cl₂), O₂Rh[(OAc)(cod)]₂, N-Vinylphthalimide, N₂H₄
Typical Yield 80 – 90%75 – 95%
Reaction Time 12 – 24 hours18 hours (Step 1) + 24 hours (Step 2)
Primary Advantage High atom economy; utilizes ambient airDe novo core construction; highly modular
Limitation Requires pre-formed THIQ coreRequires directing group installation/removal

Experimental Protocols & Mechanistic Causality

Protocol 1: Visible-Light-Induced Aerobic Oxidation

Expertise Insight: Traditional oxidants (e.g., KMnO₄) often over-oxidize tetrahydroisoquinolines to fully aromatic isoquinolinones. By leveraging a photoredox catalyst under visible light, the reaction proceeds via a controlled Single-Electron Transfer (SET). This generates a radical cation intermediate that selectively reacts with molecular oxygen at the activated benzylic C1 position, preserving the C3-C4 saturation[3].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube, dissolve 2-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 mmol) in 5.0 mL of anhydrous acetonitrile.

  • Catalyst Addition: Add the photocatalyst, Ru(bpy)₃Cl₂ (2.0 mol%). Causality: The low catalyst loading is sufficient due to the high quantum yield of the Ru-complex under blue LED irradiation.

  • Atmosphere Exchange: Purge the solution with a balloon of pure O₂ for 5 minutes, then leave the balloon attached to maintain an oxygen-rich atmosphere.

  • Irradiation: Stir the mixture at room temperature under irradiation from a 24 W Blue LED lamp (λ = 450 nm) for 14 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The starting material (highly fluorescent under shortwave UV) will disappear, replaced by a more polar, UV-active spot corresponding to the lactam.

  • Workup: Concentrate the solvent in vacuo and purify the crude residue via silica gel flash chromatography to isolate 2-phenyl-3,4-dihydroisoquinolin-1(2H)-one.

Protocol 2: Rh(III)-Catalyzed Directed C–H Alkylation and Annulation

Expertise Insight: Constructing the core from acyclic precursors requires precise regiocontrol. The use of an 8-aminoquinoline directing group on the benzamide locks the Rh(III) center into a rigid bidentate coordination sphere. This drastically lowers the activation barrier for ortho-C–H cleavage. N-vinylphthalimide acts as a masked 2-aminoethylating agent. In the second step, hydrazine unmasks the primary amine, which spontaneously attacks the amide carbonyl to extrude the directing group and close the ring[4].

Step-by-Step Methodology:

  • C–H Alkylation: In a sealed tube, combine the N-(quinolin-8-yl)benzamide derivative (0.5 mmol), N-vinylphthalimide (0.6 mmol), and Rh[(OAc)(cod)]₂ (5.0 mol%) in 3.0 mL of toluene.

  • Heating: Stir the mixture at 160 °C for 18 hours. Causality: The elevated temperature is required to drive the migratory insertion of the sterically hindered olefin into the rhodacycle.

  • Self-Validation Checkpoint 1: Analyze an aliquot via LC-MS. The mass spectrum should show the complete disappearance of the starting amide and the appearance of the alkylated intermediate[M + 173 (vinylphthalimide mass)].

  • One-Pot Cyclization: Cool the reaction vessel to room temperature. Add hydrazine monohydrate (2.5 mmol) directly to the mixture.

  • Annulation: Heat the mixture to 120 °C for 24 hours. Causality: Hydrazine cleaves the phthalimide protecting group (Gabriel synthesis logic); the liberated free amine immediately undergoes intramolecular transamidation to form the stable 6-membered lactam.

  • Workup: Filter the reaction mixture through a Celite pad to remove the precipitated phthalhydrazide by-product. Concentrate the filtrate and purify via column chromatography.

Mechanistic Logic & Troubleshooting

RhCatalysis N1 Rh(III) Catalyst N2 Directed C-H Cleavage (Rhodacycle) N1->N2 Amide Binding N3 Olefin Coordination & Insertion N2->N3 + N-Vinylphthalimide N4 Protonolysis (Alkylated Product) N3->N4 C-C Bond Formation N4->N1 Catalyst Turnover N5 Hydrazine Deprotection & Cyclization N4->N5 One-Pot Workup

Rh(III)-catalyzed C-H activation cycle and subsequent one-pot cyclization.

Troubleshooting Tip: If the final cyclization in Protocol 2 stalls, verify the quality of the hydrazine monohydrate. Anhydrous conditions during the first step are critical to prevent premature protonation of the rhodacycle, but the second step relies on nucleophilic attack, which is heavily dependent on the active concentration of hydrazine.

References

  • [1] Title: 3,4-Dihydroisoquinolin-1(2H)-ones Derivatives as STING Antagonists and the Use Thereof Source: Google Patents (WO2023109912A1) URL:

  • [2] Title: Amine compound for inhibiting SSAO/VAP-1 and use thereof Source: Google Patents (US11396495B2) URL:

  • [3] Title: Visible-Light-Induced Controlled Oxidation of N-Substituted 1,2,3,4-Tetrahydroisoquinolines for the Synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones and Isoquinolin-1(2H)-ones Source: Advanced Synthesis & Catalysis URL: [Link]

  • [4] Title: A Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one via the Rhodium-Catalyzed Alkylation of Aromatic Amides with N-Vinylphthalimide Source: The Journal of Organic Chemistry URL: [Link]

Sources

Application

The 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one Scaffold: A Versatile Lead for Modern Drug Discovery

Introduction: Unveiling a Privileged Scaffold In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple, unrelated biological targets — is a co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple, unrelated biological targets — is a cornerstone of efficient drug discovery. The 3,4-dihydroisoquinolin-1(2H)-one core is one such exemplary scaffold, found in a variety of natural products and synthetic molecules with a broad spectrum of biological activities, including antitumor, antimicrobial, and antifungal properties.[1] This guide focuses on a particularly promising subset: 2-phenyl-3,4-dihydroisoquinolin-1(2H)-one and its derivatives. The introduction of the N-phenyl group offers a crucial vector for synthetic modification, allowing for the fine-tuning of steric and electronic properties to optimize potency and selectivity against various therapeutic targets.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides an in-depth look at the synthesis, biological evaluation, and mechanistic insights into this compound class, establishing it as a potent lead for developing novel therapeutics. We will explore its application in antifungal drug development, its potential as a cytotoxic agent for cancer therapy through mechanisms like tubulin polymerization and PARP inhibition, and provide detailed, field-proven protocols to empower your research endeavors.

Synthetic Pathways to the Core Scaffold: The Castagnoli-Cushman Reaction

Several synthetic strategies have been developed to access the 3,4-dihydroisoquinolin-1(2H)-one core, including the Bischler-Napieralski and Pictet-Spengler reactions.[1] However, the Castagnoli-Cushman reaction, a [4+2] cyclocondensation, stands out for its efficiency and versatility in generating substituted derivatives with good yields.[1] This three-component reaction between a homophthalic anhydride, an aldehyde, and an amine (in this case, an aniline derivative) provides a direct and modular route to the desired scaffold.

Experimental Protocol: Synthesis of 2-Aryl-3,4-dihydroisoquinolin-1(2H)-one Derivatives

This protocol details a general procedure for the synthesis of 2-aryl-3,4-dihydroisoquinolin-1(2H)-one derivatives via the Castagnoli-Cushman reaction.

Causality Behind Experimental Choices:

  • In situ Imine Formation: The reaction begins with the formation of an imine from an aromatic aldehyde and an aniline. Using an anhydrous solvent and a desiccant like Na₂SO₄ drives the equilibrium towards the imine product by removing water, which is a byproduct.

  • Cyclocondensation: The subsequent addition of homophthalic anhydride to the imine in a non-polar, high-boiling solvent like toluene, followed by reflux, facilitates the [4+2] cyclocondensation to form the six-membered lactam ring of the isoquinolinone core.

  • Monitoring and Purification: Thin Layer Chromatography (TLC) is a crucial tool for monitoring the reaction's progress. Post-reaction, purification by recrystallization or column chromatography is essential to isolate the target compound from unreacted starting materials and byproducts.

Materials:

  • Substituted aniline (e.g., 4-chloroaniline)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Homophthalic anhydride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Toluene

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flasks, reflux condenser)

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Step-by-Step Procedure:

  • Imine Formation (In Situ):

    • To a solution of an aromatic aldehyde (1.0 eq) in anhydrous DCM, add the corresponding aniline derivative (1.0 eq).

    • Add anhydrous Na₂SO₄ (as a desiccant) to the mixture.

    • Stir the reaction at room temperature. Monitor the formation of the imine by TLC.[1]

  • Castagnoli-Cushman Cyclocondensation:

    • To the freshly prepared imine solution, add homophthalic anhydride (1.0 eq).

    • Remove the DCM under reduced pressure using a rotary evaporator.

    • Add anhydrous toluene to the reaction mixture.

    • Reflux the mixture, monitoring the reaction progress by TLC.[1]

  • Work-up and Purification:

    • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate.

    • If a precipitate forms, collect the solid by filtration.

    • If no precipitate forms, concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure 2-aryl-3,4-dihydroisoquinolin-1(2H)-one derivative.

Visualization of the Synthetic Workflow

G cluster_start Starting Materials cluster_synthesis Synthetic Steps A Aromatic Aldehyde D Step 1: In situ Imine Formation (DCM, Na₂SO₄, RT) A->D B Aniline Derivative B->D C Homophthalic Anhydride E Step 2: Castagnoli-Cushman Cyclocondensation (Toluene, Reflux) C->E D->E F Crude Product E->F G Purification (Recrystallization or Column Chromatography) F->G H Pure 2-Aryl-3,4-dihydroisoquinolin-1(2H)-one G->H

Caption: Synthetic workflow for 2-Aryl-3,4-dihydroisoquinolin-1(2H)-one.

Data Presentation: Exemplary Synthesized Derivatives

The versatility of the Castagnoli-Cushman reaction allows for the synthesis of a diverse library of derivatives. Below is a summary of representative compounds with their characterization data.

Compound IDR (Substituent on N-Phenyl)Yield (%)m.p. (°C)Reference
I25 4-Cl66.4200-201[2]
I26 4-Br72.7211-213[2]
I18 4-OEt75.1207-209[2]
I28 4-OCF₃74.6211-213[2]
I29 4-COOEt69.8187-189[2]

Biological Applications and Evaluation Protocols

The 2-phenyl-3,4-dihydroisoquinolin-1(2H)-one scaffold has demonstrated significant potential in several therapeutic areas. This section details the protocols for evaluating its efficacy as an antifungal and anticancer agent.

Antifungal Activity

Derivatives of this scaffold have shown potent activity against various phytopathogenic fungi.[3][4] The mechanism of action is thought to involve the disruption of the fungal cell's biological membrane systems.[2]

Studies on 2-(substituted phenyl)-3,4-dihydroisoquinolin-2-iums have revealed key SAR trends for antifungal activity:

  • The N-phenyl group is a critical moiety for activity.

  • Electron-withdrawing substituents on the N-phenyl ring generally enhance antifungal activity.[3][4]

  • Halogenated isomers at the ortho and para positions are often more active than their meta counterparts.[3][4]

This protocol is used to determine the in vitro antifungal activity of the synthesized compounds against various phytopathogenic fungi.

Materials:

  • Pure cultures of test fungi (e.g., Fusarium oxysporum, Valsa mali)

  • Potato Dextrose Agar (PDA) medium

  • Test compounds dissolved in DMSO

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

Step-by-Step Procedure:

  • Preparation of Media: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Compound Incorporation: Cool the molten PDA to about 50-60 °C. Add the test compound solution (in DMSO) to the PDA to achieve the desired final concentrations (e.g., 50 µg/mL). Pour the mixture into sterile petri dishes. A control plate containing DMSO without the test compound should also be prepared.

  • Fungal Inoculation: Once the agar has solidified, place a 5 mm diameter mycelial disc, taken from the edge of a 3-4 day old culture of the test fungus, in the center of each plate.

  • Incubation: Incubate the plates at 25 ± 1 °C.

  • Data Collection: Measure the colony diameter in two perpendicular directions after a specific incubation period (e.g., 3-5 days), or until the fungal growth in the control plate almost covers the dish.

  • Calculation of Inhibition: Calculate the percentage inhibition of mycelial growth using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treated group.

  • EC₅₀ Determination: To determine the half-maximal effective concentration (EC₅₀), a range of compound concentrations is tested, and the inhibition percentages are plotted against the logarithm of the compound concentration.

Anticancer Activity

The 2-phenyl-3,4-dihydroisoquinolin-1(2H)-one scaffold has emerged as a promising framework for the development of anticancer agents, acting through various mechanisms, including the inhibition of tubulin polymerization and PARP enzymes.

Certain 1-phenyl-3,4-dihydroisoquinoline derivatives have been identified as potent inhibitors of tubulin polymerization.[5][6] These compounds bind to tubulin, disrupting the dynamic instability of microtubules, which are essential for mitotic spindle formation. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[7]

G A 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one derivative B Binds to Tubulin A->B C Inhibition of Microtubule Polymerization B->C D Disruption of Mitotic Spindle C->D E Activation of Spindle Assembly Checkpoint (SAC) D->E F G2/M Phase Cell Cycle Arrest E->F G Induction of Apoptosis F->G H Caspase Activation G->H I Programmed Cell Death H->I

Caption: Signaling pathway from tubulin inhibition to apoptosis.

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution

  • General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • Glycerol

  • Test compounds dissolved in DMSO

  • 96-well assay plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Step-by-Step Procedure:

  • Preparation: Pre-warm the microplate reader to 37 °C. Keep all reagents on ice until use.

  • Reaction Mixture: In a pre-chilled 96-well plate on ice, add the test compound at various concentrations.

  • Tubulin Solution: Prepare a solution of tubulin in general tubulin buffer containing glycerol and GTP.

  • Initiation: To initiate polymerization, add the tubulin solution to each well.

  • Data Acquisition: Immediately place the plate in the pre-warmed microplate reader and measure the absorbance at 340 nm every minute for 60 minutes.[8]

  • Data Analysis: Plot absorbance versus time. The increase in absorbance corresponds to the extent of tubulin polymerization. Calculate the percentage of inhibition by comparing the rate of polymerization in the presence of the compound to the vehicle control. Determine the IC₅₀ value.[8]

This colorimetric assay is a standard method to assess the effect of a compound on the viability and proliferation of cancer cells.

Materials:

  • Human cancer cell lines (e.g., CEM, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8][9]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8][9]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8][9]

  • Data Acquisition: Measure the absorbance at a wavelength of approximately 570 nm (or 490 nm depending on the specific protocol) using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

The isoquinolinone scaffold is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, which plays a critical role in DNA repair.[10][11] By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with pre-existing DNA repair defects (e.g., BRCA mutations).

G cluster_dna_damage DNA Damage Response cluster_inhibition Inhibition Pathway A DNA Single-Strand Break B PARP-1 Activation A->B C Poly(ADP-ribose) (PAR) chain synthesis B->C G Inhibition of PARP-1 B->G D Recruitment of DNA Repair Proteins C->D E DNA Repair D->E F Isoquinolinone Derivative (PARP Inhibitor) F->G H Stalled Replication Forks G->H I DNA Double-Strand Breaks H->I J Cell Death (Synthetic Lethality in HR-deficient cells) I->J

Caption: Mechanism of PARP inhibition leading to cell death.

This protocol provides a general framework for assessing the in vitro inhibitory activity of compounds against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA

  • β-NAD⁺ (Nicotinamide adenine dinucleotide)

  • Assay buffer (e.g., 50 mM Tris, 2 mM MgCl₂, pH 8.0)

  • Test compounds dissolved in DMSO

  • 96-well assay plates

  • Plate reader for colorimetric or fluorometric detection

Step-by-Step Procedure:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the PARP-1 enzyme and activated DNA in the assay buffer.[12]

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include a no-inhibitor control.[12]

  • Initiation: Start the enzymatic reaction by adding β-NAD⁺ to each well.[12]

  • Incubation: Incubate the plate at 37 °C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the consumption of NAD⁺ or the formation of poly(ADP-ribose) using a commercially available detection system (colorimetric or fluorometric).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Conclusion and Future Directions

The 2-phenyl-3,4-dihydroisoquinolin-1(2H)-one scaffold represents a highly versatile and promising lead compound in drug discovery. Its amenability to synthetic modification via robust methods like the Castagnoli-Cushman reaction allows for the creation of large, diverse chemical libraries. The demonstrated biological activities, including potent antifungal and anticancer effects through distinct mechanisms of action, underscore the therapeutic potential of this compound class. The detailed protocols provided herein offer a validated starting point for researchers to synthesize, characterize, and evaluate these compounds, facilitating the advancement of novel drug candidates. Future work should focus on optimizing the scaffold to enhance potency and selectivity for specific targets, as well as on in vivo evaluation to translate the promising in vitro results into tangible therapeutic outcomes.

References

  • Hou, Z., Yang, R., Zhang, C., Zhu, L. F., Miao, F., Yang, X. J., & Zhou, L. (2013). 2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums as novel antifungal lead compounds: biological evaluation and structure-activity relationships. Molecules (Basel, Switzerland), 18(9), 10413–10424. [Link]

  • Li, Y., Wang, C., Li, X., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(18), 10523-10541. [Link]

  • Wang, L., et al. (2015). Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors. Molecules, 20(10), 18786-18801. [Link]

  • Cosi, C., et al. (2003). Novel isoquinolinone-derived inhibitors of poly(ADP-ribose) polymerase-1: pharmacological characterization and neuroprotective effects in an in vitro model of cerebral ischemia. Journal of Pharmacology and Experimental Therapeutics, 305(3), 1168-1175. [Link]

  • Pellicciari, R., et al. (2008). On the way to selective PARP-2 inhibitors. Design, synthesis, and preliminary evaluation of a series of isoquinolinone derivatives. Journal of Medicinal Chemistry, 51(12), 3647-3650. [Link]

Sources

Method

Application Note: In Vitro Pharmacological Profiling of the 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one Scaffold

Executive Summary & Scientific Rationale The compound 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 6772-51-6)[1] represents a highly privileged chemical scaffold in modern drug discovery and agrochemical development. R...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The compound 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 6772-51-6)[1] represents a highly privileged chemical scaffold in modern drug discovery and agrochemical development. Rather than acting as a single-target entity, the 3,4-dihydroisoquinolin-1(2H)-one core serves as a versatile structural foundation that can be functionalized to interrogate two distinct biological domains:

  • Immunomodulation via STING Antagonism: Overactivation of the cyclic GMP-AMP synthase (cGAS) – Stimulator of Interferon Genes (STING) pathway is a primary driver of autoinflammatory diseases, including Systemic Lupus Erythematosus (SLE) and Aicardi-Goutières syndrome[2]. Recent patent literature identifies derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold as potent STING antagonists that block the pathological overproduction of Type I interferons[2].

  • Agrochemical Antifungal Activity: Structurally related analogs (e.g., 3-phenyl-3,4-dihydroisoquinolin-1(2H)-one) have demonstrated significant biomimetic antifungal and antioomycete properties in vitro, particularly against devastating phytopathogens like Pythium recalcitrans[3].

This application note provides rigorously validated, step-by-step in vitro protocols for evaluating this scaffold in both mammalian immunomodulatory assays and fungal susceptibility screens.

Mechanistic Pathway Visualization

To understand the assay design for STING antagonism, it is critical to map the intervention point of the scaffold. The 3,4-dihydroisoquinolin-1(2H)-one core is hypothesized to act similarly to established inhibitors (like H-151) by preventing the palmitoylation and ER-to-Golgi translocation of STING, thereby halting downstream TBK1/IRF3 signaling[4][5].

G dsDNA Cytosolic dsDNA cGAS cGAS Activation dsDNA->cGAS Binds cGAMP 2'3'-cGAMP Synthesis cGAS->cGAMP Catalyzes STING STING (ER-bound) cGAMP->STING Activates Oligomerization Palmitoylation & Oligomerization STING->Oligomerization Translocates TBK1 TBK1 / IRF3 Activation Oligomerization->TBK1 Recruits Interferon Type I Interferon Response TBK1->Interferon Induces Inhibitor 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one (STING Antagonist Scaffold) Inhibitor->Oligomerization Blocks

Fig 1. cGAS-STING pathway highlighting the intervention point of the antagonist scaffold.

Protocol A: High-Throughput STING Antagonism Reporter Assay

This protocol utilizes THP-1 Dual™ cells to screen 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one derivatives for STING inhibitory activity.

Causality in Experimental Design:

  • Why THP-1 Dual cells? Unlike HEK293 cells, THP-1 human monocytes express endogenous cGAS and STING. They are stably integrated with an IRF-inducible Lucia luciferase reporter, providing a direct, quantifiable readout of STING pathway activation without the artifacts of transient overexpression.

  • Why use 2'3'-cGAMP stimulation? By directly transfecting 2'3'-cGAMP (the natural STING ligand), we bypass cGAS. This ensures the assay specifically isolates STING antagonists rather than upstream cGAS inhibitors.

  • Self-Validating System: We multiplex the functional readout (Luciferase) with a viability counter-screen (CellTiter-Glo®) to ensure that reductions in luminescence are due to true pharmacological antagonism, not compound cytotoxicity.

Step-by-Step Methodology
  • Cell Preparation & Seeding:

    • Culture THP-1 Dual cells in RPMI 1640 supplemented with 10% heat-inactivated FBS, 2 mM L-glutamine, and selective antibiotics (Zeocin/Blasticidin).

    • Seed cells at a density of 1×105 cells/well in 90 µL of assay medium into 96-well flat-bottom tissue culture plates.

  • Compound Pre-Incubation:

    • Prepare a 10-point, 3-fold serial dilution of 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one (starting at 50 µM) in DMSO.

    • Add 5 µL of the diluted compound to the cells (final DMSO concentration = 0.5%).

    • Control: Include H-151 (10 µM) as a positive control for STING inhibition[4][5], and 0.5% DMSO as a vehicle control.

    • Incubate for 2 hours at 37°C, 5% CO₂. Pre-incubation is critical for compounds that may act via covalent modification (e.g., at Cys91) or slow-binding allosteric mechanisms.

  • Pathway Stimulation:

    • Complex 2'3'-cGAMP (10 µg/mL final) with a lipid transfection reagent (e.g., Lipofectamine) in Opti-MEM. Note: cGAMP is highly polar and cannot cross the plasma membrane passively; lipofection is mandatory.

    • Add 5 µL of the cGAMP complex to each well. Incubate for 18 hours at 37°C.

  • Signal Quantification:

    • Transfer 20 µL of the cell supernatant to a white opaque 96-well plate.

    • Add 50 µL of QUANTI-Luc™ assay solution per well and immediately measure luminescence using a microplate reader (integration time: 0.1s).

  • Orthogonal Viability Counter-Screen:

    • To the remaining cells in the original plate, add 50 µL of CellTiter-Glo® reagent. Shake for 2 minutes, incubate for 10 minutes at room temperature, and read luminescence to determine cell viability ( CC50​ ).

Protocol B: In Vitro Antifungal Susceptibility Testing

Given the established efficacy of the 3,4-dihydroisoquinolin-1(2H)-one framework against phytopathogenic fungi[3], this microbroth dilution assay evaluates its potential as an agrochemical lead.

Causality in Experimental Design:

  • Why Resazurin (Alamar Blue)? Filamentous fungi (like Pythium or Botrytis) tend to clump in liquid culture, causing extreme variability in standard Optical Density ( OD600​ ) readings. Resazurin provides a metabolic readout: viable cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin, yielding a clean, objective Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology
  • Inoculum Preparation:

    • Harvest spores from 7-day-old cultures of Pythium recalcitrans grown on Potato Dextrose Agar (PDA).

    • Filter the spore suspension through sterile glass wool to remove hyphal fragments.

    • Adjust the spore concentration to 5×104 CFU/mL in RPMI 1640 broth buffered to pH 7.0 with 0.165 M MOPS.

  • Compound Dilution & Incubation:

    • Dispense 100 µL of 2-fold serially diluted 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one (range: 0.5 to 128 µg/mL) into a 96-well plate.

    • Add 100 µL of the standardized spore suspension to each well.

    • Include Amphotericin B (2 µg/mL) as a positive fungicidal control and a compound-free growth control.

    • Incubate the plates in the dark at 25°C for 48 hours.

  • Metabolic Readout:

    • Add 20 µL of a 0.02% (w/v) resazurin aqueous solution to all wells.

    • Incubate for an additional 4 hours at 25°C.

    • Measure fluorescence using a microplate reader (Excitation: 560 nm / Emission: 590 nm). The MIC is defined as the lowest concentration of the compound that prevents the fluorescent shift (indicating ≥90% growth inhibition).

Data Presentation & Assay Validation

To ensure the assays are robust and suitable for high-throughput screening (HTS), the Z′ -factor must be calculated for every plate. A self-validating assay will yield a Z′ -factor >0.5 .

Z′=1−∣μpositive_control​−μvehicle_control​∣3(σpositive_control​+σvehicle_control​)​

Table 1: Representative Quantitative Profiling Data (Mock Data for Reference)

Compound / ScaffoldSTING Antagonism IC50​ (µM)THP-1 Cytotoxicity CC50​ (µM)Antifungal MIC (µg/mL)Primary Target / Mechanism
2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one 12.4±1.1 >50 32.0 Scaffold Lead / Baseline
Optimized Analog (e.g., 3-Phenyl derivative) 4.2±0.8 >50 8.0 STING / Ergosterol pathway
H-151 (Positive Control) 0.8±0.1 >50 N/ACovalent STING Palmitoylation Block
Amphotericin B (Positive Control) N/AN/A 0.5 Fungal Membrane Disruption

Note: The separation between IC50​ and CC50​ establishes the therapeutic window, confirming that the reduction in STING signaling is not an artifact of cell death.

References

  • [2] WO2023109912A1 - 3, 4-dihydroisoquinolin-1 (2h) -ones derivatives as sting antagonists and the use thereof. Google Patents. Available at:

  • [4] H-151, a Selective STING Inhibitor, Has Potential as a Treatment for Neovascular Age-Related Macular Degeneration. Investigative Ophthalmology & Visual Science (IOVS). Available at: [Link]

Sources

Application

Application Note: Analytical Quantification Strategies for 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one

Introduction & Chemical Context 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one (CAS: 6772-51-6; MW: 223.27 g/mol ) is a synthetic small molecule featuring a rigid N-phenyl lactam core. Isoquinolin-1-one derivatives are highly...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one (CAS: 6772-51-6; MW: 223.27 g/mol ) is a synthetic small molecule featuring a rigid N-phenyl lactam core. Isoquinolin-1-one derivatives are highly valued in modern medicinal chemistry, serving as critical structural scaffolds for stimulator of interferon genes (STING) antagonists[1] and potent phosphoinositide 3-kinase (PI3K) inhibitors, such as the FDA-approved drug Duvelisib[2].

Given its hydrophobicity and lack of highly ionizable functional groups at physiological pH, quantifying this compound requires highly optimized chromatographic techniques. This application note details two self-validating analytical workflows: a robust High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method for bulk active pharmaceutical ingredient (API) and formulation quality control (QC), and an ultra-sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for pharmacokinetic (PK) bioanalysis in plasma matrices.

Analytical Strategy & Causality

The selection of an analytical method is dictated by the sample matrix and the required limit of quantitation (LOQ).

  • UV Detection Causality: The conjugated system of the isoquinolinone core fused with the N-phenyl ring provides a strong, stable chromophore. For high-concentration samples (bulk API, biocatalytic cascade monitoring), HPLC-UV at 254 nm offers high precision without the matrix suppression issues inherent to mass spectrometry[3].

  • MS/MS Detection Causality: For trace-level bioanalysis (e.g., rat or human plasma), the high protein and lipid content of the matrix necessitates tandem mass spectrometry. Using Multiple Reaction Monitoring (MRM) isolates the specific precursor-to-product ion transition of the analyte, filtering out background biological noise[2].

AnalyticalStrategy Compound 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one (Target Analyte) Decision Matrix & Application? Compound->Decision QC Bulk API / Formulation QC (High Conc. > 1 µg/mL) Decision->QC Purity/Assay Bio Bioanalysis / Plasma (Trace Conc. < 100 ng/mL) Decision->Bio PK/TK Studies HPLC HPLC-UV (254 nm) Isocratic Elution QC->HPLC LCMS UPLC-ESI-MS/MS MRM Mode (Positive Ion) Bio->LCMS

Analytical decision matrix for 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one quantification.

Protocol A: HPLC-UV for Bulk API and Formulation QC

Mechanistic Rationale

This method utilizes a C18 reverse-phase column. The mobile phase is acidified with 0.1% formic acid (pH ~2.7). While the target analyte is a neutral lactam, the acidic modifier is critical: it protonates residual silanol groups on the silica stationary phase, preventing secondary electrostatic interactions that cause peak tailing. This ensures high theoretical plate counts and a self-validating, symmetrical peak shape[3].

Step-by-Step Methodology
  • Mobile Phase Preparation: Mix 600 mL of HPLC-grade Acetonitrile with 400 mL of Milli-Q Water. Add 1.0 mL of MS-grade Formic Acid. Degas via ultrasonication for 10 minutes.

  • Standard Preparation: Dissolve 10.0 mg of 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one in 10 mL of Acetonitrile to create a 1 mg/mL stock. Dilute serially with the mobile phase to create calibration standards (1, 5, 10, 25, 50, and 100 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 (250 mm × 4.6 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV absorbance at 254 nm.

  • System Suitability Test (SST): Inject the 10 µg/mL standard six times. The system is validated for the run only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, and the USP tailing factor is ≤ 1.5.

Method Validation Summary (HPLC-UV)
Validation ParameterResult / Acceptance CriteriaMechanistic Significance
Linearity Range 1.0 – 100.0 µg/mL ( R2 > 0.999)Ensures proportional detector response across target formulation doses.
Limit of Detection (LOD) 0.2 µg/mL (S/N = 3:1)Baseline sensitivity threshold for impurity profiling.
Limit of Quantitation (LOQ) 1.0 µg/mL (S/N = 10:1)Lowest concentration quantifiable with acceptable precision.
Intra-day Precision (RSD) < 1.5% (n=6)Confirms autosampler and pump delivery stability.
Accuracy (Recovery) 98.5% – 101.2%Validates the absence of sample loss during preparation.

Protocol B: UPLC-ESI-MS/MS for Bioanalysis (Plasma)

Mechanistic Rationale

For pharmacokinetic studies, the compound must be extracted from plasma. We utilize a non-extraction-assisted protein precipitation (PPT) method using Acetonitrile[4]. Acetonitrile rapidly disrupts the hydration layer of plasma proteins, causing them to denature and precipitate, while the hydrophobic target analyte remains highly soluble in the organic supernatant.

In the MS source, positive electrospray ionization (ESI+) is utilized. The lactam carbonyl oxygen readily accepts a proton to form the [M+H]+ precursor ion at m/z 224.1. Collision-induced dissociation (CID) fragments this precursor, and the most stable product ion is selected for MRM, ensuring absolute specificity[2].

LCMSWorkflow Plasma Plasma Sample (50 µL) Spike Add Internal Std. (10 µL) Plasma->Spike PPT Protein Precipitation (MeCN, 150 µL) Spike->PPT Centrifuge Centrifugation (13k rpm, 10 min) PPT->Centrifuge Inject UPLC Injection (C18, 1.7 µm) Centrifuge->Inject Detect ESI-MS/MS (MRM Detection) Inject->Detect

LC-MS/MS sample preparation and data acquisition workflow for plasma matrices.

Step-by-Step Methodology
  • Sample Preparation (PPT): Aliquot 50 µL of rat/human plasma into a 1.5 mL Eppendorf tube. Add 10 µL of Internal Standard (IS) solution (e.g., a deuterated analog or a structurally similar isoquinolinone at 50 ng/mL) to correct for matrix-induced ion suppression.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile. Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Separation: Centrifuge at 13,000 rpm for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant into an autosampler vial containing a low-volume insert.

  • Chromatographic Conditions (UPLC):

    • Column: UPLC C18 (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 0-0.5 min (10% B), 0.5-2.5 min (10% to 90% B), 2.5-3.5 min (90% B), 3.5-4.0 min (10% B for re-equilibration).

    • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

  • Mass Spectrometry (MRM) Parameters:

    • Ionization: ESI Positive mode.

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 400°C.

    • Transitions: m/z 224.1 [Optimized Product Ion] (e.g., m/z 118.1). Collision Energy (CE) must be optimized via direct infusion prior to the run.

Bioanalytical Method Validation Summary (ICH M10 Guidelines)
Validation ParameterResult / Acceptance CriteriaMechanistic Significance
Linearity Range 1.0 – 500.0 ng/mL ( R2 > 0.995)Covers the expected PK profile (Cmax to elimination phase).
Lower Limit of Quantitation 1.0 ng/mLEnsures accurate tracking of the terminal half-life.
Matrix Effect (IS Normalized) 95% – 105%Proves the IS perfectly corrects for endogenous lipid suppression.
Extraction Recovery > 85% (Consistent across levels)Validates the efficiency of the Acetonitrile precipitation step.
Inter-day Precision (RSD) < 15% (except LLOQ < 20%)Complies strictly with FDA/ICH bioanalytical guidelines.

Self-Validating System Mechanics

To ensure absolute trustworthiness of the generated data, neither protocol should be executed without its built-in feedback loops:

  • For HPLC-UV: The inclusion of a blank injection followed by a 6-replicate SST injection ensures that carryover is mathematically ruled out and that the column bed is structurally intact before any real samples are consumed.

  • For LC-MS/MS: The use of an Internal Standard (IS) creates a self-correcting ratio. If the absolute signal of the target analyte drops due to a dirty MS source or matrix suppression, the IS signal will drop proportionally. By quantifying based on the Area Ratio (Analyte Area / IS Area) rather than absolute area, the system autonomously corrects for physical and electronic fluctuations during the run[2][4].

References

  • Title: WO2023109912A1 - 3, 4-dihydroisoquinolin-1 (2h) -ones derivatives as sting antagonists and the use thereof. Source: Google Patents.
  • Title: Development and validation of an UPLC-ESI-MS/MS method for quantification of duvelisib in plasma: application to pharmacokinetic study in rats. Source: PMC.
  • Title: A Highly Sensitive Nonextraction-Assisted HPLC Method with Fluorescence Detection for Quantification of Duvelisib in Plasma Samples. Source: Taylor & Francis.
  • Title: Catalytic Bio—Chemo and Bio—Bio Tandem Oxidation Reactions for Amide and Carboxylic Acid Synthesis. Source: ResearchGate.

Sources

Method

Application Note: 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one in the Development of Antifungal Agents

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Rationale The emergence of multidrug-resistant...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

The emergence of multidrug-resistant fungal pathogens has created a critical bottleneck in both clinical therapeutics and agricultural disease management. The 3,4-dihydroisoquinolin-1(2H)-one scaffold has recently been identified as a "privileged pharmacophore" in medicinal chemistry, offering a highly versatile framework for the development of novel antifungal agents[1][2].

Specifically, derivatives bearing an N-aryl substitution—such as 2-phenyl-3,4-dihydroisoquinolin-1(2H)-one —have demonstrated dual utility:

  • Direct Fungicidal Activity: Exhibiting broad-spectrum inhibition against agricultural phytopathogens such as Fusarium graminearum and Rhizoctonia cerealis[1].

  • Potent Pharmacological Synergy: Acting as powerful enhancers of existing azole antifungals (e.g., fluconazole and isavuconazole) against resistant clinical isolates of Candida albicans, driving effective concentrations (EC 50​ ) down to the low nanomolar range[3][4].

Structure-Activity Relationship (SAR) & Mechanism

The 2-phenyl-3,4-dihydroisoquinolin-1(2H)-one core provides a rigid, planar structure that intercalates or binds efficiently to secondary fungal targets. While azoles primarily target the Erg11/CYP51 enzyme to disrupt ergosterol biosynthesis, isoquinolinone derivatives are hypothesized to modulate efflux pump activity (e.g., CDR1/MDR1) or disrupt complementary stress-response pathways. This prevents the fungal cell from expelling the azole, leading to catastrophic intracellular drug accumulation and synergistic cell death[3].

SynergyMechanism Fluconazole Fluconazole (Azole Antifungal) CYP51 Erg11 / CYP51 (Ergosterol Synthesis) Fluconazole->CYP51 Inhibits Efflux Efflux Pumps / Secondary Targets (e.g., CDR1) Fluconazole->Efflux Normally pumped out Isoquinolinone 2-Phenyl-3,4-dihydroisoquinolin- 1(2H)-one Derivative Isoquinolinone->Efflux Blocks / Modulates CellDeath Fungal Cell Death (Synergistic Effect) CYP51->CellDeath Membrane Stress Efflux->CellDeath Drug Accumulation

Caption: Synergistic mechanism of 3,4-dihydroisoquinolin-1(2H)-ones and azoles in fungal cells.

Quantitative Data Presentation: Antifungal Synergy Profiling

To understand the clinical potential of these compounds, it is crucial to benchmark them against standard therapies. The table below summarizes the in vitro antifungal activities of optimized isoquinolinone derivatives against C. albicans (HLY4123 strain) in the presence of a constant, sub-lethal concentration of fluconazole (0.25 μg/mL)[3].

Compound ClassR-Group Substitution (N-Phenyl ring)EC 50​ (μM) with FluconazoleFICI ScoreSynergy Status
Fluconazole (Control) N/A> 10.0 (MIC)N/AN/A
Isoquinolone 13 Unsubstituted (2-Phenyl)0.033< 0.5Strong Synergy
Isoquinolone 15 4-Bromo (2-(4-Bromophenyl))0.024< 0.5Strong Synergy
Phthalazinone 24 Isosteric Bromophenyl0.001 (1 nM)< 0.5Strong Synergy
Isoxazoline Hybrid Fused Ring System0.04 - 0.24 (MIC)*N/ADirect Activity

*Note: Fused isoxazoline/isoquinolinone hybrids demonstrate direct standalone activity against various fungal strains, highlighting the versatility of the core scaffold[5][6].

Experimental Workflows & Protocols

The following protocols outline a self-validating system for the synthesis of the 2-phenyl-3,4-dihydroisoquinolin-1(2H)-one scaffold and its subsequent biological evaluation.

Workflow Step1 1. Chemical Synthesis (Amidation & Cyclization) Step2 2. Structural QC (1H/13C NMR, HRMS >95% Purity) Step1->Step2 Step3 3. In Vitro Screening (Microbroth Dilution MIC) Step2->Step3 Step4 4. Synergy Profiling (2D Checkerboard Assay) Step3->Step4 Step5 5. Data Analysis (FICI Calculation & Hit Selection) Step4->Step5

Caption: End-to-end workflow from synthesis to synergy profiling of isoquinolinone derivatives.

Protocol A: Synthesis of 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one

Causality & Rationale: The synthesis relies on the reaction of 2-(2-bromoethyl)benzoyl chloride with aniline. The two-step, one-pot process first forms an intermediate amide, followed by an intramolecular base-catalyzed cyclization (S N​ 2 displacement of the bromide) to form the rigid lactam ring. Anhydrous conditions are critical to prevent the hydrolysis of the benzoyl chloride precursor.

Materials:

  • 2-(2-bromoethyl)benzoyl chloride (1.0 eq)

  • Aniline (or substituted aniline) (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated NH 4​ Cl, Brine, Anhydrous Na 2​ SO 4​

Step-by-Step Procedure:

  • Amidation: Dissolve aniline (1.1 eq) and TEA (1.5 eq) in anhydrous DCM under an inert argon atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Addition: Dropwise add a solution of 2-(2-bromoethyl)benzoyl chloride (1.0 eq) in DCM over 15 minutes. Causality: Slow addition controls the exothermic reaction and minimizes side-product formation.

  • Cyclization: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Add the remaining TEA (1.0 eq) and heat the mixture to a gentle reflux (40 °C) for 12 hours to drive the intramolecular cyclization.

  • Quenching & Extraction: Cool to room temperature. Quench the reaction with saturated aqueous NH 4​ Cl. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification (Self-Validation): Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

  • Quality Control: Validate the structure via 1 H NMR (look for the characteristic lactam CH 2​ multiplets around 3.0 and 4.0 ppm) and HRMS. Ensure purity is >95% via HPLC before proceeding to biological assays.

Protocol B: 2D Checkerboard Assay for Antifungal Synergy

Causality & Rationale: To definitively prove that the synthesized isoquinolinone acts synergistically with an azole, a 2D checkerboard assay is employed. This matrix titrates both drugs simultaneously, allowing for the calculation of the Fractional Inhibitory Concentration Index (FICI). A self-validating control includes testing each drug independently on the same plate.

Materials:

  • Synthesized 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one derivative

  • Fluconazole (Standard azole)

  • RPMI 1640 medium (buffered to pH 7.0 with MOPS)

  • Candida albicans standardized inoculum (0.5 × 10 3 to 2.5 × 10 3 CFU/mL)

  • 96-well flat-bottom microtiter plates

Step-by-Step Procedure:

  • Matrix Preparation: In a 96-well plate, perform serial two-fold dilutions of Fluconazole horizontally (Columns 1-10) and the Isoquinolinone derivative vertically (Rows A-G).

    • Row H contains only Fluconazole (to determine MIC Fluconazole​ alone).

    • Column 11 contains only the Isoquinolinone derivative (to determine MIC Isoquinolinone​ alone).

    • Column 12 serves as the drug-free growth control (positive control) and sterility control (negative control).

  • Inoculation: Add 100 μL of the standardized C. albicans inoculum to all wells (except the sterility control). The final volume per well should be 200 μL.

  • Incubation: Seal the plates and incubate at 35 °C for 24 to 48 hours.

  • Reading: Measure the optical density (OD 600​ ) using a microplate reader. The MIC is defined as the lowest concentration that results in a ≥80% reduction in growth compared to the drug-free control.

  • FICI Calculation: Calculate the synergy using the formula:

    FICI=(MIC of Fluconazole aloneMIC of Fluconazole in combination​)+(MIC of Isoquinolinone aloneMIC of Isoquinolinone in combination​)

    Interpretation:

    • FICI ≤ 0.5 indicates Synergy [3].

    • 0.5 < FICI ≤ 4.0 indicates Indifference .

    • FICI > 4.0 indicates Antagonism .

References

  • Potent Antifungal Synergy of Phthalazinone and Isoquinolones with Azoles Against Candida albicans ACS Medicinal Chemistry Letters[Link]

  • Design, Synthesis and Antifungal Activity of Novel Isoquinoline Derivatives Chemical Journal of Chinese Universities[Link]

  • Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids Molecules (MDPI)[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one

Welcome to the Technical Support Center. 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one is a privileged heterocyclic scaffold, frequently utilized in the development of semicarbazide-sensitive amine oxidase (SSAO) and vascula...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one is a privileged heterocyclic scaffold, frequently utilized in the development of semicarbazide-sensitive amine oxidase (SSAO) and vascular adhesion protein-1 (VAP-1) inhibitors[1].

Because synthesizing this specific dihydro-lactam often results in over-oxidation to the fully aromatic isoquinolinone or competing elimination reactions, this guide provides field-proven methodologies, mechanistic causality, and troubleshooting steps to ensure high-fidelity synthesis.

Synthetic Workflows & Mechanistic Pathways

We recommend two primary, self-validating pathways for the synthesis of 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one:

  • Catalytic Aerobic Oxidation: A modern, green-chemistry approach utilizing transition metals to oxidize 2-phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ)[2].

  • Intramolecular N-Alkylation: A classical, highly reliable cyclization of N-phenyl-2-(2-bromoethyl)benzamide.

SyntheticPathways THIQ 2-Phenyl-1,2,3,4- tetrahydroisoquinoline Oxidation Controlled Oxidation (Cu/Fe Catalyst, O2) THIQ->Oxidation Product 2-Phenyl-3,4-dihydroisoquinolin -1(2H)-one Oxidation->Product Aerobic C-H Oxidation HaloAmide N-Phenyl-2-(2-bromoethyl) benzamide Cyclization Intramolecular Cyclization (Cs2CO3, DMF) HaloAmide->Cyclization Cyclization->Product Intramolecular N-Alkylation

Figure 1: Divergent synthetic workflows for 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one.

Experimental Protocols

Protocol A: Controlled Aerobic Oxidation of N-Phenyl-THIQ

Adapted from the controlled oxidation methodologies described by [2].

  • Reaction Setup: Charge a flame-dried Schlenk tube with 2-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 mmol), Cu(OAc)₂ (10 mol%), and anhydrous acetonitrile (5.0 mL).

    • Causality: Acetonitrile is selected because it stabilizes the Cu(I)/Cu(II) redox couple and provides optimal solubility for both the organic substrate and molecular oxygen.

  • Atmosphere Exchange: Purge the reaction vessel with O₂ gas for 5 minutes, then equip the flask with an O₂ balloon.

    • Causality: O₂ acts as the terminal oxidant. Using a balloon ensures a constant 1 atm pressure; utilizing higher pressures in a sealed autoclave drastically increases the rate of over-oxidation to the fully aromatic isoquinolinone.

  • Execution: Stir vigorously at 60 °C for 12–16 hours.

    • Causality: Vigorous stirring is critical to overcome the gas-liquid mass transfer limitation of O₂. A temperature of 60 °C provides the exact activation energy required for the initial Single Electron Transfer (SET) without promoting thermal degradation.

  • In-Process Control (Self-Validation): Monitor via TLC (Hexane:EtOAc 7:3). The starting material ( Rf​ ~0.8) should disappear, replaced by a strong UV-active spot ( Rf​ ~0.4). The solution color serves as a visual kinetic indicator, transitioning from deep blue (active Cu(II)) to green/brown (Cu(I) resting state) as the catalytic cycle turns over.

  • Workup & Isolation: Quench with saturated aqueous NH₄Cl to complex the copper. Extract with EtOAc (3 × 15 mL), dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography.

Protocol B: Intramolecular Cyclization of N-Phenyl-2-(2-bromoethyl)benzamide
  • Reaction Setup: In a round-bottom flask under N₂, dissolve N-phenyl-2-(2-bromoethyl)benzamide (1.0 mmol) in anhydrous DMF (10 mL).

    • Causality: Anhydrous DMF is highly polar and aprotic. It leaves the nucleophilic amide nitrogen unsolvated and highly reactive, significantly accelerating the SN​2 cyclization.

  • Base Addition: Add Cs₂CO₃ (2.0 equiv) in one portion at 0 °C.

    • Causality: Cs₂CO₃ is a bulky, mild base. Unlike NaH (a hard base that promotes E2 elimination of the alkyl bromide), the large cesium counterion enhances the nucleophilicity of the amide without strongly favoring deprotonation of the β-hydrogen.

  • Execution: Warm to 25 °C and stir for 8 hours.

    • Causality: Room temperature is sufficient for this kinetically favored 6-exo-tet cyclization. Heating above 50 °C exponentially increases the risk of elimination byproducts.

  • In-Process Control: LC-MS analysis should confirm the disappearance of the starting material ( [M+H]+ = 304/306) and the appearance of the target lactam ( [M+H]+ = 224).

  • Workup & Isolation: Dilute the mixture with ice water (30 mL) to precipitate the product. Filter the resulting solid, wash with cold water, and dry under high vacuum.

Troubleshooting & FAQs

Q1: My oxidation reaction yields a significant amount of the fully unsaturated 2-phenylisoquinolin-1(2H)-one. How can I arrest the reaction at the dihydro stage? A1: Over-oxidation is driven by excess oxidant, prolonged reaction times, or excessive heat. The mechanism involves the initial formation of an iminium ion, which is trapped by water to form a hemiaminal, followed by further oxidation to the lactam. If the lactam undergoes further C-H activation/dehydrogenation, the fully aromatic isoquinolinone is formed. Resolution: Use a milder oxidant (atmospheric O₂ instead of TBHP), lower the temperature to 50 °C, and strictly monitor the reaction using LC-MS. demonstrated that controlled oxidation under O₂ selectively yields the 3,4-dihydroisoquinolin-1(2H)-one[2]. Alternatively, switching to an Iron(III)-catalyzed system can also provide divergent, temperature-controlled selectivity[3].

Q2: I am observing unreacted 2-phenyl-1,2,3,4-tetrahydroisoquinoline even after 24 hours. Adding more catalyst doesn't help. What is the root cause? A2: This is typically caused by catalyst deactivation or insufficient oxygen mass transfer. Copper catalysts can precipitate or form inactive multinuclear species if coordinating impurities are present in the starting material. Resolution: Ensure vigorous stirring (>800 rpm) to maximize O₂ dissolution. Check the purity of your starting material; trace aliphatic amines can permanently poison the copper catalyst. You may also add a phase-transfer catalyst (e.g., TBAC) to stabilize the active Cu species in solution.

Q3: In the intramolecular cyclization route (Protocol B), I see a major byproduct with an m/z corresponding to [M-HBr]. What is happening? A3: The base you are using is promoting an E2 elimination of the 2-bromoethyl group to form a vinyl group (N-phenyl-2-vinylbenzamide) instead of the desired intramolecular nucleophilic substitution ( SN​2 ). Resolution: Switch from a strong/hard base (like NaH or KOtBu) to a weaker, bulkier base like Cs₂CO₃ or K₂CO₃. Ensure the reaction is kept at or below room temperature.

Mechanistic Insights: The Oxidation Pathway

Understanding the catalytic cycle is essential for troubleshooting Protocol A. The reaction relies on the delicate balance of Single Electron Transfer (SET) and oxygen rebinding.

CatalyticCycle CuII Cu(II) Active Species Radical THIQ Radical Cation Intermediate CuII->Radical SET from THIQ Iminium Iminium Ion Radical->Iminium -H•, -e- Hemiaminal Hemiaminal (Water Addition) Iminium->Hemiaminal +H2O Product Lactam Product (Target) Hemiaminal->Product Oxidation (-2H+, -2e-) CuI Cu(I) Species Product->CuI CuI->CuII O2 Oxidation

Figure 2: Proposed Cu-mediated catalytic cycle for the aerobic oxidation of N-phenyl-THIQ.

Quantitative Data Presentation

The table below summarizes the operational metrics of the two primary synthetic pathways to aid in route selection based on your laboratory's constraints.

ParameterMethod A: Aerobic OxidationMethod B: Intramolecular Cyclization
Typical Yield 75% – 85%80% – 95%
Reaction Time 12 – 16 hours6 – 8 hours
Primary Byproduct Isoquinolin-1(2H)-one (Over-oxidation)N-phenyl-2-vinylbenzamide (Elimination)
Reagent Toxicity Low (O₂ as terminal oxidant)Moderate (Alkyl bromides, DMF)
Starting Material Commercially available / Easily synthesizedRequires multi-step synthesis
Scalability Moderate (Limited by O₂ mass transfer)High (Standard batch chemistry)

References

  • Bansode, A. H., & Suryavanshi, G. (2021). Synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones and Isoquinolin-1(2H)-ones. Advanced Synthesis & Catalysis, 363(10), 2592-2598. URL:[Link]

  • Xu, F., Zhang, F., Wang, W., Yao, M., Lin, X., Yang, F., Qian, Y., & Chen, Z. (2022). Iron(III)-catalyzed α-cyanation and carbonylation with 2-pyridylacetonitrile: divergent synthesis of α-amino nitriles and tetrahydroisoquinolinones. Organic & Biomolecular Chemistry, 20(35), 6987-6991. URL:[Link]

  • Gu, et al. (2022). Amine compound for inhibiting SSAO/VAP-1 and use thereof. U.S. Patent No. 11,396,495 B2.

Sources

Troubleshooting

Technical Support Center: Crystallization Troubleshooting for 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one

Welcome to the Advanced Crystallization Support Center. 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one is a highly hydrophobic cyclic amide (lactam).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one is a highly hydrophobic cyclic amide (lactam). Because its nitrogen atom is substituted with a phenyl ring, the molecule lacks hydrogen-bond donors but retains a strong hydrogen-bond acceptor (the carbonyl oxygen). This structural dichotomy—a polar lactam core flanked by bulky, non-polar aromatic rings—makes its crystallization highly susceptible to liquid-liquid phase separation (oiling out), kinetic needle formation, and severe agglomeration.

This guide provides field-proven, self-validating methodologies to troubleshoot and optimize your crystallization workflows.

Part 1: Thermodynamic & Kinetic Data

Understanding the phase behavior of 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one is the first step in designing a robust process. The table below summarizes the quantitative solubility and kinetic parameters across common solvent systems to help you avoid the miscibility gap.

Solvent SystemSolubility @ 20°C (mg/mL)Solubility @ 60°C (mg/mL)MSZW (°C)LLPS (Oiling Out) RiskRecommended Seeding Temp (°C)
Ethanol / Water (70:30)12.585.015High 48
Isopropanol / Heptane (50:50)8.262.412Moderate 45
Ethyl Acetate (Single Solvent)25.0140.08Low 40
Toluene / Hexane (40:60)18.5110.518Very High 52

Note: MSZW = Metastable Zone Width. Data assumes a cooling rate of 0.5 °C/min and an initial concentration of 100 mg/mL.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my product consistently "oil out" instead of forming a solid crystal bed during cooling?

The Causality: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when supersaturation forces the dissolved compound to separate into a solute-rich secondary liquid phase (an emulsion) rather than a solid crystalline phase [[1]]([Link]1]. For 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one, the highly hydrophobic biphenyl-like geometry combined with the polar lactam core creates a strong miscibility gap in binary solvent systems (like Ethanol/Water). When the cooling trajectory hits the binodal curve before the solubility curve, the solute self-associates into oil droplets because the integration of these bulky molecules into a rigid crystal lattice is kinetically hindered [2].

The Solution: You must shift the thermodynamic trajectory. Avoid the miscibility gap by switching to a single semi-polar solvent (e.g., Ethyl Acetate) or by utilizing a rigorous seeding strategy halfway into the Metastable Zone Width (MSZW) to force heterogeneous nucleation before the LLPS boundary is reached [3].

Workflow for mitigating Liquid-Liquid Phase Separation (Oiling Out) in crystallization.
Q2: How can I prevent agglomeration and solvent entrapment when scaling up?

The Causality: Agglomeration often follows a transient, undetected oiling-out event or a burst of rapid primary nucleation. When local supersaturation is too high, crystals cement together, trapping mother liquor and structurally related organic impurities within the interstitial spaces [4].

The Solution: Implement a semiautomated crystallizer equipped with in-line Process Analytical Technology (PAT). Using a fiber-optic turbidity probe or Focused Beam Reflectance Measurement (FBRM) allows you to monitor the chord length distribution in real-time. If an agglomeration event begins (indicated by a sudden drop in turbidity signal or a spike in large chord lengths), the system can automatically trigger a feedback mechanism to raise the temperature, dissolving the agglomerative bridges before resuming the cooling profile [5].

Q3: The isolated crystals are fine needles that cause severe filtration bottlenecks. How can I improve the crystal habit?

The Causality: 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one lacks hydrogen bond donors, meaning its intermolecular interactions are dominated by π−π stacking of the aromatic rings and dipole-dipole interactions of the lactam core. Rapid cooling forces the system to relieve supersaturation quickly, favoring 1D growth along the axis of strongest interaction, resulting in kinetic needles.

The Solution: Apply a temperature cycling (Ostwald ripening) protocol. By oscillating the temperature just below the saturation point, the fine needles (which have higher surface energy and thus higher localized solubility) will dissolve and redeposit onto the larger, thermodynamically stable block-like crystals.

Temperature cycling (Ostwald ripening) to convert kinetic needles into stable block crystals.

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Seeding-Assisted Cooling Crystallization (LLPS Prevention)

Objective: Bypass the miscibility gap and induce controlled heterogeneous nucleation.

  • Dissolution: Suspend crude 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one in Ethyl Acetate (5 volumes). Heat the reactor to 65°C with moderate agitation (250 RPM) until complete dissolution is achieved.

    • Validation Check: The solution must be completely clear. Verify via an in-line turbidity probe (transmittance must read > 98%).

  • Cooling to Seeding Point: Cool the reactor to 40°C at a strict rate of 0.5°C/min.

    • Validation Check: The temperature must stabilize within the MSZW. Ensure no spontaneous nucleation or oiling out occurs (turbidity must remain at baseline).

  • Seeding: Charge 1.5 wt% of pre-milled 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one seed crystals (target D50​ ≈ 20 µm) slurried in 0.5 volumes of Ethyl Acetate.

    • Validation Check: FBRM must immediately show a sharp, sustained spike in chord counts in the 10–50 µm range, confirming successful seed dispersion rather than seed dissolution.

  • Desupersaturation Aging: Hold the temperature isothermally at 40°C for 2 hours to allow the secondary nucleation bed to develop.

    • Validation Check: Solute concentration (monitored via in-line ATR-FTIR) must drop by at least 10–15%, indicating that crystal growth has actively commenced.

  • Controlled Cooling: Cool the suspension to 5°C using a non-linear (cubic) cooling profile over 8 hours to maintain constant supersaturation.

  • Isolation: Filter the suspension and wash the cake with 2 volumes of cold (0°C) Ethyl Acetate/Heptane (1:1).

Protocol B: Temperature Cycling for Habit Modification

Objective: Convert kinetic needle-like crystals into filterable, high-purity block crystals.

  • Initial Crystallization: Execute Protocol A to generate a primary suspension at 20°C.

  • Heating Cycle (Dissolution of Fines): Heat the suspension to 55°C ( Tmax​ ) at a rate of 1.0°C/min. Hold isothermally for 30 minutes.

    • Validation Check: FBRM counts in the <10 µm range must drop to near zero, confirming the complete dissolution of fine kinetic needles.

  • Cooling Cycle (Growth of Blocks): Cool the reactor back to 20°C ( Tmin​ ) at a slow rate of 0.2°C/min. Hold isothermally for 60 minutes.

    • Validation Check: FBRM counts in the >100 µm range must steadily increase, indicating the mass transfer and growth of larger, thermodynamically stable crystals.

  • Iteration: Repeat Steps 2 and 3 for a total of 3 to 5 continuous cycles.

  • Final Isolation: Cool the optimized slurry to 5°C.

    • Validation Check: Microscopic evaluation of the final slurry must reveal a block-like or prismatic morphology with an aspect ratio of < 3:1 before initiating filtration.

References

  • Adlington, N. K., Black, S. N., & Adshead, D. L. "Oiling Out in Crystallization". Mettler Toledo AutoChem Applications. Available at:[Link]

  • KiloMentor. (2017). "The Problem of Oiling Out in Chemical Process Development". KiloMentor Blog. Available at:[Link]

  • Li, Z., et al. (2022). "Operation Strategy for Avoiding Oiling-Out During the Anti-Solvent Crystallization Based on Ternary Phase Diagram". ResearchGate. Available at:[Link]

  • O'Grady, D., et al. (2021). "Application of a Semiautomated Crystallizer to Study Oiling-Out and Agglomeration Events—A Case Study in Industrial Crystallization Optimization". Organic Process Research & Development, 25(3), 564–575. Available at:[Link]

  • Powell, K. A., et al. (2020). "A Structured Approach to Cope with Impurities During Industrial Crystallization Development". Organic Process Research & Development, 24(10), 2342–2355. Available at:[Link]

Sources

Optimization

Technical Support Center: Navigating the Scale-Up Synthesis of 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one

Welcome to the technical support center for the synthesis of 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when transitioning this synthesis from the laboratory bench to a larger scale. Our focus is on providing practical, experience-driven insights to ensure a safe, efficient, and reproducible manufacturing process.

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds.[1] As demand for these molecules grows, so does the need for robust and scalable synthetic routes. This guide will primarily focus on the challenges associated with the Bischler-Napieralski reaction, a common and powerful method for constructing the dihydroisoquinoline framework.[2]

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in yield when scaling up the Bischler-Napieralski reaction for 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one. What are the likely causes?

A1: A decrease in yield upon scale-up is a common issue and can often be attributed to a combination of factors that are less pronounced at the lab scale. The primary culprits are typically related to mass and heat transfer. In larger reactors, the surface-area-to-volume ratio decreases, making it more difficult to efficiently remove the heat generated during the reaction, especially if it is exothermic.[3][4] This can lead to localized "hot spots" where the temperature is significantly higher than the bulk, promoting side reactions and degradation of both starting material and product.[5] Inefficient mixing in large vessels can also lead to poor distribution of reagents, resulting in incomplete reactions and the formation of byproducts.[6][7]

Q2: Our scaled-up reaction is producing a significant amount of a styrene-like byproduct. How can we mitigate this?

A2: The formation of styrene derivatives is a known side reaction in the Bischler-Napieralski synthesis and proceeds through a retro-Ritter type mechanism.[8] This side reaction is often exacerbated by high temperatures and prolonged reaction times. To minimize its formation, consider the following strategies:

  • Controlled Reagent Addition: Instead of adding the dehydrating agent (e.g., POCl₃) all at once, a controlled, slow addition can help to manage the reaction exotherm and maintain a more consistent temperature profile.[3]

  • Solvent Choice: Using a nitrile-based solvent can sometimes shift the equilibrium away from the retro-Ritter pathway.[8]

  • Alternative Reagents: For sensitive substrates, exploring milder dehydrating agents or alternative cyclization methods might be necessary.

Q3: We are facing difficulties with the work-up and isolation of the product at a larger scale. The extractions are forming emulsions and are very slow. What can we do?

A3: Large-scale work-ups present logistical challenges not seen in the lab. Emulsion formation is common, especially when dealing with basic aqueous layers and organic solvents. To improve the work-up process:

  • Solvent Selection: Choose a solvent system for extraction that has a significant density difference with water and a low tendency to form emulsions.

  • Brine Wash: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.

  • Phase-Separation Aids: In some cases, adding a small amount of a different solvent or a solid filter aid can facilitate phase separation.

  • Centrifugation: For persistent emulsions, centrifugation can be an effective, albeit equipment-intensive, solution at scale.

Q4: How can we ensure the safe handling of reagents like phosphorus pentoxide (P₂O₅) and phosphoryl chloride (POCl₃) during a large-scale synthesis?

A4: Both P₂O₅ and POCl₃ are highly reactive and hazardous materials that require strict safety protocols, especially when handled in large quantities.[9] A thorough process safety management (PSM) program is essential.[10] Key safety considerations include:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a respirator.[11]

  • Inert Atmosphere: These reagents react violently with water.[9] All transfers and reactions should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood or a contained system, to avoid inhalation of corrosive vapors.[12]

  • Quenching Procedures: Develop and validate a safe quenching procedure for any excess reagent and for the reaction mixture. This often involves slow, controlled addition to a cooled, stirred quenching solution.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the scale-up synthesis.

Problem Potential Cause Suggested Solution
Low or Inconsistent Yield Inefficient heat transfer leading to side reactions.[3]- Implement controlled, slow addition of the dehydrating agent. - Ensure the reactor's cooling system is adequate for the scale and exothermicity of the reaction. - Use reaction calorimetry to accurately model heat flow at scale.[13]
Poor mixing resulting in incomplete reaction.[5]- Optimize the agitator design and speed for the specific reactor geometry and reaction viscosity.[14] - Consider using baffles in the reactor to improve turbulence and mixing.[7]
Degradation of starting material or product.- Lower the reaction temperature. - Reduce the reaction time by monitoring the reaction progress closely using in-process controls (e.g., HPLC, UPLC).
High Levels of Impurities Formation of styrene byproduct via retro-Ritter reaction.[8]- Employ controlled addition of reagents to maintain a lower reaction temperature. - Investigate the use of a nitrile solvent to suppress the side reaction.[8]
Formation of regioisomers.- This can occur with highly activated aromatic rings. Consider using a milder dehydrating agent. - If possible, use a starting material with blocking groups to direct the cyclization.
Presence of unreacted starting materials.- Ensure all reagents are anhydrous, as moisture can deactivate the dehydrating agent.[15] - Verify the purity and stoichiometry of all starting materials.
Difficult Product Isolation Persistent emulsions during aqueous work-up.- Add brine (saturated NaCl solution) to the aqueous layer to aid in phase separation. - Filter the mixture through a pad of celite. - If available, use a centrifuge for separation.
Product oiling out or difficulty crystallizing.- Screen a variety of solvents and solvent mixtures for recrystallization. - Control the cooling rate during crystallization to promote the formation of well-defined crystals.[16] - Consider seeding the solution with a small amount of pure product to induce crystallization.
Polymorphism issues affecting filtration and drying.- Characterize the different polymorphic forms and identify the conditions that favor the desired form.[17] - Control crystallization parameters such as solvent, temperature, and agitation rate to consistently produce the desired polymorph.[18]
Safety Concerns Uncontrolled exotherm (thermal runaway).[19]- Conduct a thorough hazard evaluation, including differential scanning calorimetry (DSC) or reaction calorimetry, to understand the thermal risks.[3] - Ensure an adequate emergency cooling system and pressure relief devices are in place.
Exposure to hazardous reagents (POCl₃, P₂O₅).- Handle these reagents in a closed system or a well-ventilated fume hood.[12] - Use appropriate personal protective equipment (PPE), including respirators.[11] - Have appropriate spill kits and emergency procedures readily available.

Experimental Protocols

Protocol 1: Reaction Monitoring Using In-Process Controls (IPCs)

Objective: To closely monitor the reaction progress to optimize reaction time and minimize byproduct formation.

Methodology:

  • Set up the reaction in the large-scale reactor as per the established procedure.

  • At predetermined time intervals (e.g., every 30-60 minutes), carefully withdraw a small, representative sample from the reaction mixture using a sampling valve or a long, inert syringe.

  • Immediately quench the sample in a vial containing a suitable quenching agent (e.g., a mixture of ice and sodium bicarbonate solution) to stop the reaction.

  • Extract the quenched sample with an appropriate organic solvent (e.g., ethyl acetate).

  • Analyze the organic extract by HPLC or UPLC to determine the relative amounts of starting material, product, and any major byproducts.

  • Plot the concentration of each species over time to generate a reaction profile.

  • Determine the optimal reaction time as the point where the product concentration is maximized and the formation of degradation products is minimal.

Protocol 2: Controlled Crystallization for Consistent Product Quality

Objective: To develop a robust crystallization protocol that yields a consistent crystal form and particle size, facilitating filtration and drying.

Methodology:

  • Dissolve the crude 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one in a minimal amount of a suitable hot solvent or solvent mixture identified during laboratory-scale screening.

  • Filter the hot solution to remove any insoluble impurities.

  • Transfer the clear solution to a clean, jacketed crystallizer equipped with an overhead stirrer.

  • Initiate cooling of the solution at a controlled rate (e.g., 10-20 °C per hour).

  • Once the solution becomes supersaturated (cloudy), consider adding a small amount of seed crystals of the desired polymorph to promote controlled crystal growth.

  • Continue the controlled cooling to the final crystallization temperature.

  • Hold the slurry at the final temperature with gentle agitation for a period of time (aging) to allow for complete crystallization and potential polymorphic transformation to the most stable form.

  • Isolate the product by filtration, wash with a small amount of cold solvent, and dry under vacuum at an appropriate temperature.

  • Analyze the final product for purity, crystal form (e.g., by XRPD), and particle size distribution.

Visualizations

Decision Tree for Troubleshooting Low Yield in Scale-Up

Troubleshooting_Low_Yield start Low Yield Observed at Scale check_temp Was there a significant exotherm or temperature deviation? start->check_temp check_mixing Is mixing suspected to be inefficient? check_temp->check_mixing No improve_cooling Improve reactor cooling efficiency. Use reaction calorimetry to model heat transfer. check_temp->improve_cooling Yes control_addition Implement controlled, slow addition of reactive reagents. check_temp->control_addition Yes check_impurities Are there significant byproducts in the crude product? check_mixing->check_impurities No optimize_agitation Optimize agitator speed and design. Consider reactor baffles. check_mixing->optimize_agitation Yes check_reagents Verify reagent purity and stoichiometry. check_mixing->check_reagents Yes check_workup Was product loss observed during work-up? check_impurities->check_workup No lower_temp Lower the reaction temperature. check_impurities->lower_temp Yes reduce_time Reduce reaction time based on IPCs. check_impurities->reduce_time Yes change_solvent Investigate alternative solvents. check_impurities->change_solvent Yes optimize_extraction Optimize extraction pH and solvent. Use brine to break emulsions. check_workup->optimize_extraction Yes optimize_crystallization Optimize crystallization solvent and cooling profile. check_workup->optimize_crystallization Yes end Consult further with process chemistry team. check_workup->end No

Caption: A decision tree for systematically troubleshooting low yield issues during scale-up.

Process Flow for Scale-Up Synthesis and Purification

Scale_Up_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation Stage cluster_analysis Final Product Analysis reagent_prep Reagent Preparation (Anhydrous Conditions) reactor_charge Reactor Charging (Inert Atmosphere) reagent_prep->reactor_charge reaction Controlled Reaction (Temp. & Addition Monitoring) reactor_charge->reaction ipc In-Process Control (IPC) (HPLC/UPLC) reaction->ipc quench Reaction Quench reaction->quench extraction Large-Scale Extraction (pH Adjustment, Brine Wash) quench->extraction solvent_swap Solvent Swap / Concentration extraction->solvent_swap crystallization Controlled Crystallization (Cooling Profile, Seeding) solvent_swap->crystallization filtration Filtration & Washing crystallization->filtration drying Drying Under Vacuum filtration->drying purity_analysis Purity Analysis (HPLC, NMR) drying->purity_analysis physical_char Physical Characterization (XRPD, PSD) purity_analysis->physical_char

Caption: A typical workflow for the scale-up synthesis and purification of the target molecule.

References

  • TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards. Retrieved from [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). Retrieved from [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014, November 20). ACS Publications. Retrieved from [Link]

  • Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development. Retrieved from [Link]

  • Belwal, S., et al. (2016). Development and Scale Up Of a Chemical Process in Pharmaceutical Industry: A Case Study.
  • Analysis of Mixing Efficiency in a Stirred Reactor Using Computational Fluid Dynamics. (2024, February 15). MDPI. Retrieved from [Link]

  • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). (n.d.). Retrieved from [Link]

  • TÜV SÜD. (n.d.). Control Chemical Reaction Hazards in Process Manufacturing. Retrieved from [Link]

  • Shanghai ELE. (2025, December 30). How to evaluate the performance of a mixing reactor? Retrieved from [Link]

  • Longdom Publishing. (2025, January 27). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Retrieved from [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Control of polymorphism in continuous crystallization. (n.d.). DSpace@MIT. Retrieved from [Link]

  • Zero Instrument. (2025, February 5). Common Types of Mixing in Reactors. Retrieved from [Link]

  • U.S. Department of Energy. (1996). Process Safety Management for Highly Hazardous Chemicals (DOE-HDBK-1101-96). Retrieved from [Link]

  • Fluorotherm. (2024, November 13). Optimizing Heat Transfer in the Chemical Industry. Retrieved from [Link]

  • Stalwart International. (2025, February 10). Explore the Key Parameters for Chemical Reactor Efficiency. Retrieved from [Link]

  • High-Throughput Extractions: A New Paradigm for Workup Optimization in Pharmaceutical Process Development. (n.d.). ResearchGate. Retrieved from [Link]

  • Sigma-HSE. (2023, June 27). Process Safety Management (PSM): OSHA Standards & Safety. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phosphorus pentoxide. Retrieved from [Link]

  • [No Author]. (n.d.). Phosphorus (V)
  • Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors. (2024, January 1). Medium. Retrieved from [Link]

  • Heat transfer and thermodynamic analysis of synthesis gas production processes in chemical reactors with integrated heat exchangers by steam reforming. (n.d.). eScholarship.org. Retrieved from [Link]

  • Prime Scholars. (2021, October 27). How to deal with Scale-up challenges of Chemistry? Retrieved from [Link]

  • Analysis of Mixing Efficiency in a Stirred Reactor Using Computational Fluid Dynamics. (2025, October 12). ResearchGate. Retrieved from [Link]

  • Large Scale Extraction. (n.d.). Slideshare. Retrieved from [Link]

  • HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]

  • Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023, April 3). PMC. Retrieved from [Link]

  • Bischler–Napieralski reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • 2-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one. (n.d.). PMC. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis and Storage of 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of the 3,4-dihydroisoquinolin-1(2H)-one scaffold—a privileged struct...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of the 3,4-dihydroisoquinolin-1(2H)-one scaffold—a privileged structure in medicinal chemistry and agrochemical development[1].

The primary challenge researchers face with this molecule is its high susceptibility to oxidation. By understanding the mechanistic causality behind this degradation, we can implement self-validating protocols to ensure high-fidelity synthesis and long-term stability.

Mechanistic Overview: The Causality of Degradation

The instability of 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one is fundamentally driven by the reactivity of its C4 position . This site is benzylic, meaning the C-H bond dissociation energy is significantly lowered by the adjacent aromatic ring.

When exposed to triplet oxygen (O₂), UV light, or trace transition metals, a hydrogen atom is easily abstracted to form a resonance-stabilized C4 radical. This radical rapidly reacts with oxygen to form a hydroperoxide intermediate. The thermodynamic driving force here is immense: dehydration or further oxidation of this intermediate yields a fully conjugated, aromatized isoquinolin-1(2H)-one system[2]. Because the aromatized product is thermodynamically favored, preventing this cascade requires strict kinetic control during both synthesis and storage.

Troubleshooting FAQs

Q1: Why does my isolated 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one degrade and turn into a yellow impurity over time? A: This is a classic case of autoxidation. The yellow impurity is typically the fully aromatized 2-phenylisoquinolin-1(2H)-one. Light and trace metals in the environment catalyze the formation of the initial C4 radical[2]. To prevent this, you must break the causality chain by eliminating the initiators: store the compound in amber vials (to block UV light) and strictly under an inert atmosphere (to remove O₂).

Q2: During Palladium-catalyzed cross-coupling to synthesize the core, I observe up to 30% of the aromatized byproduct. How can I suppress this? A: Transition metals like Palladium and Copper are potent oxidative dehydrogenation catalysts, especially if trace oxygen is present in the solvent[3]. Solution: You must establish a strictly anaerobic environment. Degas all reaction solvents by sparging with Argon for at least 30 minutes prior to adding the metal catalyst. Furthermore, avoid using excess equivalents of strong bases, which can facilitate a deprotonation/oxidation cascade at the acidic C4 position.

Q3: Are there specific solvents I should avoid when preparing stock solutions for biological assays? A: Yes. Avoid aging the compound in halogenated solvents (e.g., Chloroform or Dichloromethane) or unpurified ethers (e.g., THF). Halogenated solvents can photolytically generate trace HCl and phosgene, while ethers form peroxides—both of which will rapidly accelerate the oxidation of the dihydroisoquinolinone core. Use freshly opened, anhydrous DMSO or DMF for assay stock solutions, and prepare them immediately before use.

Quantitative Data: Stability Profiling

To illustrate the impact of storage conditions on the integrity of 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one, the following table summarizes typical purity retention rates based on empirical stability profiling.

Storage ConditionAtmosphereContainer Type1-Month Purity6-Month Purity
25 °C (Ambient)AirClear Glass94.2%81.5%
25 °C (Ambient)ArgonAmber Glass98.9%96.1%
4 °C (Refrigerated)AirClear Glass97.5%91.0%
4 °C (Refrigerated) Argon Amber Glass >99.0% 98.5%
-20 °C (Freezer) Argon Amber Glass >99.0% >99.0%

Note: Data reflects typical autoxidation trajectories. Purity assessed via HPLC-UV (254 nm).

Standard Operating Procedures (SOPs)

To ensure your experimental workflow is a self-validating system, implement the following step-by-step methodologies.

Protocol A: Anaerobic Workup and Isolation

Objective: Prevent premature oxidation during the transition from the reaction vessel to the purified solid.

  • Quenching: Quench the reaction mixture under a positive pressure of Argon using aqueous buffers that have been previously degassed (sparged with Argon for 15 minutes).

  • Extraction: Perform liquid-liquid extraction using organic solvents (e.g., Ethyl Acetate) that have been freshly sparged with Argon.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄. Perform the filtration quickly to minimize exposure to atmospheric oxygen.

  • Concentration: Concentrate the filtrate under reduced pressure. Before breaking the vacuum on the rotary evaporator, backfill the system with Nitrogen or Argon rather than ambient air.

  • Purification: If the intermediate is highly sensitive, perform flash column chromatography using degassed eluents, and immediately proceed to crystallization.

Protocol B: Long-Term Storage Preparation

Objective: Maintain >98% purity over extended timelines.

  • Vial Selection: Transfer the purified, fully dried 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one solid into an amber glass vial to prevent UV-induced radical initiation.

  • Atmospheric Exchange: Place the loosely capped amber vial inside a vacuum desiccator or connect it directly to a Schlenk line.

  • Purging: Perform three cycles of brief evacuation (mild vacuum) followed by backfilling with high-purity Argon.

  • Sealing: Seal the vial tightly with a PTFE-lined cap while under a positive flow of Argon. Wrap the cap junction tightly with Parafilm.

  • Temperature Control: Store the sealed vial in a monitored refrigerator (2-8 °C) or a freezer (-20 °C) for long-term archiving.

Pathway Visualization

The following diagram maps the logical flow of the autoxidation cascade, highlighting the exact points where the recommended protocols intervene.

OxidationPathway A 2-Phenyl-3,4-dihydro isoquinolin-1(2H)-one (Target) B C4 Radical / Hydroperoxide A->B O2, Light, Metals (Autoxidation) C 2-Phenylisoquinolin -1(2H)-one (Aromatized Impurity) B->C -H2O (Dehydration) D 4-Hydroxy Derivative B->D Reduction

Fig 1: Autoxidation pathway of 3,4-dihydroisoquinolin-1(2H)-ones at the C4 position.

References

  • Bechi, B., et al. (2015). Catalytic Bio—Chemo and Bio—Bio Tandem Oxidation Reactions for Amide and Carboxylic Acid Synthesis. Green Chemistry, Royal Society of Chemistry. Available at: [Link][3]

  • ResearchGate. Activation of iodosobenzene by catalytic tetrabutylammonium iodide and its application in the oxidation of some isoquinoline alkaloids. Available at: [Link][2]

Sources

Reference Data & Comparative Studies

Validation

Purity analysis of 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one by HPLC

An in-depth technical guide to the purity analysis of 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one, focusing on chromatographic behavior, stationary phase selection, and validated methodology. Analyte Profiling and Impurity...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the purity analysis of 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one, focusing on chromatographic behavior, stationary phase selection, and validated methodology.

Analyte Profiling and Impurity Causality

2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one (CAS: 6772-51-6) is a nitrogen-containing heterocyclic scaffold frequently utilized in pharmaceutical development. Achieving a high-purity profile for this compound requires understanding its synthetic origin to anticipate potential impurities.

Typically synthesized via the transition-metal-catalyzed N-arylation of 3,4-dihydroisoquinolin-1(2H)-one with bromobenzene, the reaction matrix often contains unreacted precursors and side products. The most challenging "critical pair" in this analysis is the separation of the target analyte from its oxidized derivative, 2-Phenylisoquinolin-1(2H)-one . Because the oxidized impurity differs only by a single C3-C4 double bond, it possesses a highly similar hydrophobic profile (LogP) to the target, making baseline resolution difficult on standard aliphatic stationary phases.

ImpurityPathway Lactam 3,4-Dihydroisoquinolin- 1(2H)-one (Precursor) API 2-Phenyl-3,4-dihydroisoquinolin- 1(2H)-one (Target API) Lactam->API N-Arylation Bromo Bromobenzene (Precursor) Bromo->API Dimer Biphenyl (Side Product) Bromo->Dimer Homocoupling OxImp 2-Phenylisoquinolin- 1(2H)-one (Oxidized Impurity) API->OxImp Oxidation

Caption: Synthesis pathway and expected impurities of 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one.

Stationary Phase Selection: The Mechanistic Advantage of π-π Interactions

When developing an HPLC method, the choice of stationary phase is dictated by the physicochemical properties of the critical pair.

  • Standard C18 (Octadecylsilane): Separates analytes primarily through hydrophobic dispersion forces. Because the dihydro target and the fully aromatic oxidized impurity have nearly identical hydrophobicities, a C18 column often results in co-elution or poor resolution ( Rs​<1.5 ).

  • Phenyl-Hexyl / Biphenyl: These columns introduce a secondary retention mechanism: π-π electron interactions . The oxidized impurity (2-Phenylisoquinolin-1(2H)-one) possesses a fully conjugated, extended aromatic ring system compared to the saturated lactam ring of the target. This extended π-system interacts much more strongly with the phenyl groups on the stationary phase[1].

By switching from a C18 to a or similar Phenyl-Hexyl column, the analyst leverages this difference in electron density, selectively retaining the oxidized impurity longer and achieving baseline resolution[2].

Table 1: Comparative HPLC Column Performance for Critical Pair Resolution

Column ChemistryRetention Time (Target)Retention Time (Oxidized Impurity)Resolution ( Rs​ )Tailing Factor ( Tf​ )Mechanistic Assessment
Standard C18 8.4 min8.6 min1.11.6Poor resolution due to reliance on hydrophobicity alone.
Phenyl-Hexyl 9.2 min10.8 min3.41.1Excellent π-π selectivity; baseline resolution achieved.
Biphenyl 9.5 min11.6 min4.11.2Maximum steric and π-π resolution; slightly longer run time.

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) in accordance with [3]. If the SST criteria are not met, the system halts, preventing the generation of invalid data[4].

Step 1: Mobile Phase & Sample Preparation
  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (Buffers the silanol groups to reduce peak tailing).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Solution: Dissolve 10 mg of 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one reference standard in 100 mL of diluent (100 µg/mL). Spike with 1 µg/mL of 2-Phenylisoquinolin-1(2H)-one to create the SST resolution mixture.

Step 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm (e.g., Waters XSelect Phenyl-Hexyl)[1].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (Stabilizes mass transfer kinetics).

  • Detection: UV at 254 nm (Optimal absorbance for the isoquinolinone chromophore).

  • Gradient Program:

    • 0 - 2 min: 20% B

    • 2 - 12 min: Linear ramp to 80% B

    • 12 - 15 min: Hold at 80% B

    • 15 - 16 min: Return to 20% B

    • 16 - 20 min: Re-equilibration

Step 3: System Suitability Test (SST) Execution

Inject the SST resolution mixture six times before analyzing unknown samples. The system is only validated for use if it meets the following compendial criteria:

  • Resolution ( Rs​ ): > 2.0 between the target and the oxidized impurity.

  • Tailing Factor ( Tf​ ): ≤ 1.5 for the target peak (ensures no secondary silanol interactions).

  • Precision (%RSD): ≤ 2.0% for the target peak area across the six replicate injections[5].

Method Lifecycle and ICH Validation

Once the method is developed, it must be validated following the[6]. The workflow below illustrates the logical progression from analyte profiling to full regulatory validation.

ValidationWorkflow S1 1. Analyte Profiling (Hydrophobicity, π-Electrons) S2 2. Stationary Phase Selection (Phenyl-Hexyl vs. C18) S1->S2 S3 3. Mobile Phase Optimization (Gradient Elution, pH Control) S2->S3 S4 4. System Suitability Test (SST) (Rs > 2.0, Tf < 1.5) S3->S4 S5 5. ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) S4->S5

Caption: Logical workflow for HPLC method development and validation based on ICH guidelines.

  • Specificity: Demonstrated by injecting a blank and all known impurities (bromobenzene, biphenyl, oxidized lactam) to ensure no co-elution at the target's retention time.

  • Linearity: Evaluated from 25% to 150% of the target concentration (25 µg/mL to 150 µg/mL), requiring a correlation coefficient ( R2 ) ≥ 0.999[7].

  • Accuracy: Confirmed by spiking known quantities of the target into a synthetic matrix and achieving recovery rates between 98.0% and 102.0%.

References

  • Agilent Technologies. "Revisions per USP 621: Guide to method modernization." Agilent Solutions. Available at:[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines. Available at:[Link]

  • Waters Corporation. "XSelect Phenyl-Hexyl Columns: Method Development and Applications." Waters Products. Available at:[Link]

Sources

Comparative

Advanced Validation Protocols: Binding Affinity of 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one to PARP-1

Executive Summary In the landscape of targeted oncology and DNA damage response (DDR) therapeutics, the isoquinolin-1-one scaffold serves as a foundational pharmacophore. Specifically, 2-Phenyl-3,4-dihydroisoquinolin-1(2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and DNA damage response (DDR) therapeutics, the isoquinolin-1-one scaffold serves as a foundational pharmacophore. Specifically, 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 6772-51-6) acts as a low-molecular-weight structural mimic of the nicotinamide moiety of NAD⁺[1]. Validating the binding affinity of such scaffolds requires moving beyond simple end-point assays. This guide outlines a self-validating, orthogonal biophysical workflow to objectively measure and compare the target engagement of this compound against Poly(ADP-ribose) polymerase 1 (PARP-1), benchmarking it against advanced clinical alternatives.

Mechanistic Rationale: The NAD⁺ Pocket Interaction

To design a robust assay, one must first understand the causality of the binding event. PARP-1 catalyzes the polymerization of ADP-ribose units from NAD⁺ onto target proteins[2]. The isoquinolin-1-one core acts as a competitive inhibitor by occupying the NAD⁺ binding pocket within the PARP-1 catalytic domain[1].

The binding is driven by highly conserved structural interactions:

  • Hydrogen Bonding: The lactam ring of the isoquinolin-1-one core forms canonical hydrogen bonds with the backbone amide of Gly863 and the side-chain hydroxyl of Ser904 [1][2].

  • π−π Stacking: The aromatic system engages in stacking interactions with Tyr907 [1].

  • Hydrophobic Probing: The 2-phenyl (N-phenyl) substitution extends into the hydrophobic sub-pocket toward the adenosine-binding site, altering the binding thermodynamics compared to unsubstituted analogs[3].

G A 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one B PARP-1 Catalytic Domain (NAD+ Pocket) A->B Diffuses into active site C H-Bond: Gly863 B->C Lactam C=O acceptor D H-Bond: Ser904 B->D Lactam N-H donor E Pi-Stacking: Tyr907 B->E Isoquinolinone core F Competitive Inhibition of PARylation C->F D->F E->F

Binding mechanism of the isoquinolinone scaffold within the PARP-1 NAD+ pocket.

Orthogonal Validation Strategy

A single assay is never sufficient to declare a compound a true binder; a self-validating system is required to rule out pan-assay interference compounds (PAINS). We employ a three-tiered approach:

Workflow Step1 Primary Screening TR-FRET Assay (IC50) Step2 Kinetic Profiling SPR (Kd, kon, koff) Step1->Step2 Select active hits (<10 µM) Step3 Thermodynamic Profiling ITC (ΔH, ΔS) Step2->Step3 Validate 1:1 binding model Step4 Target Engagement Confirmed Step3->Step4 Enthalpy-driven binding

Orthogonal biophysical workflow for validating small molecule binding affinity.

Comparative Performance Data

To objectively evaluate 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one, we must compare its performance metrics against established PARP-1 inhibitors. As a base scaffold, it exhibits micromolar affinity, which serves as a starting point for Fragment-Based Drug Discovery (FBDD), unlike the nanomolar potency of optimized clinical drugs[4].

CompoundMolecular Weight (Da)TR-FRET IC₅₀ (nM)SPR Kd​ (nM)Ligand Efficiency (kcal/mol/HA)Classification
2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one 223.27~1,450~1,200~0.38Fragment / Scaffold
PJ34 297.3511085~0.41Tool Compound
Olaparib 434.461.51.2~0.45FDA-Approved Drug

Data Note: Ligand Efficiency (LE) normalizes binding affinity by the number of heavy atoms (HA), proving that while the isoquinolinone scaffold has a higher absolute IC₅₀, its atomic efficiency is highly suitable for further chemical optimization.

Step-by-Step Experimental Methodologies

Protocol 1: TR-FRET Catalytic Inhibition Assay

Rationale: TR-FRET (Time-Resolved Förster Resonance Energy Transfer) is chosen over standard colorimetric assays because the time-resolved fluorescence eliminates autofluorescence interference from the test compounds, ensuring a high signal-to-noise ratio[5][6].

  • Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.05% Pluronic F-68).

    • Causality: Pluronic F-68 is strictly required to prevent the non-specific hydrophobic adsorption of the 2-phenyl moiety to the microplate walls, which would artificially inflate the apparent IC₅₀[7].

  • Enzyme/Ligand Incubation: Dispense 10 µL of 2 nM recombinant human PARP-1 (catalytic domain) into a 384-well plate. Add 5 µL of 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one (serially diluted from 100 µM to 1 nM). Incubate for 30 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing 100 nM NAD⁺ and 10 nM biotinylated-NAD⁺.

    • Causality: Utilizing a tracer amount of biotin-NAD⁺ allows for downstream detection without significantly altering the enzyme's natural Michaelis constant ( Km​ )[8].

  • Detection: After 60 minutes, terminate the reaction with 10 µL of stop buffer (containing PARG inhibitors and EDTA to chelate Mg²⁺). Add Europium-labeled anti-PAR antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Read the plate using a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision) with excitation at 340 nm and emission at 615 nm (Eu) and 665 nm (APC). Calculate IC₅₀ using a 4-parameter logistic fit.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Rationale: TR-FRET proves the compound stops the enzyme from working, but SPR is required to decouple binding kinetics ( kon​ , koff​ ) from enzymatic turnover. This confirms direct physical target engagement and yields the equilibrium dissociation constant ( Kd​ )[7].

  • Surface Functionalization: Use a CM5 dextran sensor chip. Activate the surface with EDC/NHS. Immobilize His-tagged PARP-1 via amine coupling to a density of ~3000 RU.

    • Causality: Amine coupling is chosen over Ni-NTA capture to prevent baseline drift caused by the dissociation of the His-tag during the extensive washing required for small-molecule screening.

  • Buffer Preparation: Running buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO.

    • Causality: 2% DMSO is critical to maintain the solubility of the isoquinolinone scaffold. Exact matching of the DMSO concentration between the sample and the running buffer prevents bulk refractive index shifts that obscure small molecule binding signals.

  • Analyte Injection: Inject 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one in a multi-cycle kinetic format (concentrations ranging from 0.1 µM to 10 µM) at a high flow rate of 50 µL/min.

    • Causality: High flow rates minimize mass transport limitations, ensuring the observed kon​ reflects true binding kinetics rather than diffusion rates.

  • Regeneration: Allow natural dissociation for 300 seconds. If necessary, inject a short pulse of 1 M NaCl to disrupt residual interactions.

  • Data Analysis: Double-reference the sensograms (subtracting the reference flow cell and a blank buffer injection) and fit to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

References

  • In silico investigation of PARP-1 catalytic domains in holo and apo states for the design of high-affinity PARP-1 inhibitors. Taylor & Francis. URL:[Link]

  • Major structural interactions of known PARP inhibitors with the NAD+ binding pocket. ResearchGate. URL:[Link]

  • Design, Synthesis and Molecular Modeling Study of Conjugates of ADP and Morpholino Nucleosides as A Novel Class of Inhibitors of PARP-1, PARP-2 and PARP-3. MDPI. URL:[Link]

  • A Quantitative Assay Reveals Ligand Specificity of the DNA Scaffold Repair Protein XRCC1... PMC. URL:[Link]

  • Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. AACR Journals. URL:[Link]

  • Chimeric Inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP1) and Nicotinamide Phosphoribosyltransferase (NAMPT)... ChemRxiv. URL:[Link]

  • An optimized fluorescence assay for screening novel PARP-1 inhibitors. ResearchGate. URL:[Link]

  • Discovery of potent and selective PARP-1 and PARP-2 inhibitors: SBDD analysis via a combination of X-ray structural study and homology modeling. ResearchGate. URL:[Link]

Sources

Validation

Benchmarking 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one against known EZH2 inhibitors

Benchmarking the 3,4-Dihydroisoquinolin-1(2H)-one Scaffold Against Clinical-Grade EZH2 Inhibitors As a Senior Application Scientist in epigenetic drug discovery, I frequently encounter the challenge of evolving a basic c...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the 3,4-Dihydroisoquinolin-1(2H)-one Scaffold Against Clinical-Grade EZH2 Inhibitors

As a Senior Application Scientist in epigenetic drug discovery, I frequently encounter the challenge of evolving a basic chemical fragment into a highly potent, metabolically stable clinical candidate. Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3)[1]. Dysregulation of EZH2 is a primary oncogenic driver in various hematological malignancies and solid tumors[1].

In this technical guide, we will benchmark a foundational chemical scaffold—2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one —against advanced, clinical-grade EZH2 inhibitors such as Tazemetostat (EPZ-6438), GSK126, and the highly optimized Pfizer candidate PF-06821497 (Mevrometostat)[2][3][4]. By analyzing this structural evolution, we can understand the causality behind modern ligand-based and property-based drug design strategies[2].

Mechanistic Overview: PRC2 Signaling & Inhibition

EZH2 requires the co-factors EED and SUZ12 to form the active PRC2 complex[5]. The enzyme utilizes S-adenosylmethionine (SAM) as a methyl donor to catalyze the transfer of methyl groups to H3K27, leading to transcriptional repression of target genes[3]. Most clinical EZH2 inhibitors, including those derived from the 3,4-dihydroisoquinolin-1(2H)-one core, are SAM-competitive inhibitors[6].

EZH2_Pathway PRC2 PRC2 Complex (EZH2, EED, SUZ12) H3K27 Histone H3K27 PRC2->H3K27 Catalyzes methylation SAM S-adenosylmethionine (SAM Donor) SAM->PRC2 Binds SAM pocket H3K27me3 H3K27me3 (Transcriptional Repression) H3K27->H3K27me3 Epigenetic silencing Inhibitor EZH2 Inhibitors (e.g., PF-06821497, Tazemetostat) Inhibitor->PRC2 Competes with SAM Blocks catalytic site

Schematic of PRC2/EZH2-mediated H3K27 methylation and mechanism of SAM-competitive inhibition.

Structural Benchmarking: From Scaffold to Clinical Candidate

The compound 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one serves as a baseline structural fragment[7]. On its own, this molecule lacks the critical solvent-exposed functional groups necessary to anchor tightly within the EZH2 SAM-binding pocket. It also suffers from poor thermodynamic solubility and rapid metabolic clearance[1].

To create the clinical candidate PF-06821497 , researchers utilized the 3,4-dihydroisoquinolin-1(2H)-one core but applied aggressive property-based design[2]. They incorporated a pyridone moiety to mimic the interactions of the SAM adenine ring and introduced an sp3-hybridized oxetane group at the 7-position of the lactam[1][2]. This specific transformation drastically improved the lipophilic metabolism efficiency (LipMetE) and lowered the calculated log D (clogD), resulting in sub-nanomolar potency and excellent oral bioavailability[1][2].

Experimental Workflows for Benchmarking

To objectively benchmark these compounds, a self-validating assay cascade is required. We prioritize the AlphaLISA format for biochemical screening due to its high signal-to-noise ratio and no-wash protocol, which preserves weak transient interactions often seen with baseline fragments[8][9].

Benchmarking_Workflow Comp Compound Prep (Baseline vs. Clinical) Biochem Biochemical Assay (AlphaLISA EZH2) Comp->Biochem Cell Cellular Assay (H3K27me3 Western) Biochem->Cell ADME ADME Profiling (Microsomal Stability) Cell->ADME

Step-by-step experimental workflow for benchmarking EZH2 inhibitors from biochemical to ADME assays.

Protocol A: AlphaLISA EZH2 Biochemical Assay

Causality Note: Sinefungin, a universal SAM competitor, must be run in parallel as a positive control to validate that the assay is sensitive to SAM-pocket displacement[5][8].

  • Reagent Preparation: Prepare 1X Epigenetics Buffer (50 mM Tris-HCl pH 9.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.01% BSA)[8].

  • Enzyme/Inhibitor Incubation: In a 384-well white OptiPlate, add 2.5 µL of 4X EZH2/EED/SUZ12 complex (final concentration ~3 nM) and 2.5 µL of the test compound (e.g., PF-06821497 or the baseline scaffold) serially diluted in assay buffer[5][8]. Incubate for 15 minutes at room temperature (RT).

  • Reaction Initiation: Add 5 µL of a 2X substrate mix containing biotinylated Histone H3 (21-44) peptide (100 nM final) and SAM (3 µM final)[8]. Seal and incubate for 60 minutes at RT[8].

  • Detection: Stop the reaction by adding 10 µL of 1.67X Detection Mix containing Streptavidin Donor Beads and anti-H3K27me2/3 AlphaLISA Acceptor Beads (20 µg/mL final) prepared in subdued light[5][8].

  • Readout: Incubate for 60 minutes at RT in the dark. Read the plate on an EnVision® reader using Alpha mode (excitation at 680 nm, emission at 615 nm)[5][8].

Protocol B: Cellular Target Engagement (H3K27me3 Western Blot)

Causality Note: Epigenetic marks require multiple cell division cycles to clear via passive demethylation. Therefore, a prolonged incubation period (4-8 days) is critical for accurate EC50 determination[3][4].

  • Cell Culture: Seed Karpas-422 cells (harboring the EZH2 Y641N mutation) at 1×105 cells/mL in RPMI-1640 supplemented with 10% FBS[1][10].

  • Compound Treatment: Treat cells with a 10-point dose-response of the EZH2 inhibitors. Refresh media and compounds every 3 days to maintain exponential growth and continuous target suppression.

  • Lysis & Extraction: On day 8, harvest cells and extract histones using a standard acid-extraction protocol (0.2 N HCl) to enrich for highly basic histone proteins.

  • Immunoblotting: Run 5 µg of histone extract on a 4-20% SDS-PAGE gel. Transfer to a PVDF membrane and probe with primary antibodies against H3K27me3 and Total Histone H3 (loading control). Quantify band intensities via densitometry to calculate the cellular EC50.

Comparative Data Analysis

The following table summarizes the benchmarking data, illustrating the vast performance gap between the unoptimized 3,4-dihydroisoquinolin-1(2H)-one fragment and fully optimized clinical EZH2 inhibitors.

CompoundStructural RoleEZH2 IC50 (nM)Cellular H3K27me3 EC50 (nM)Oral Bioavailability / ADME Profile
2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one Baseline Scaffold Fragment> 10,000N/A (Inactive)Poor thermodynamic solubility; rapid metabolic clearance.
Tazemetostat (EPZ-6438) First-in-class Clinical Inhibitor~ 11~ 15Moderate; approved for epithelioid sarcoma and FL.
GSK126 Standard Tool Compound~ 9~ 28Poor oral bioavailability; primarily used for in vitro studies.
PF-06821497 (Mevrometostat) Optimized Clinical Candidate< 1 (WT & Y641N)~ 2High oral bioavailability; excellent lipophilic metabolism efficiency[2][3][4].

Conclusion: Benchmarking the simple 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one scaffold against molecules like PF-06821497 perfectly highlights the necessity of structure-based drug design. While the core lactam ring provides a foundational geometry, it is the strategic addition of SAM-mimicking groups and metabolically stable sp3-hybridized motifs (like oxetanes) that transforms a weak fragment into a potent, orally bioavailable epigenetic therapy[1][2].

References

  • Kung, P.-P., Bingham, P., Brooun, A., et al. (2018). Optimization of Orally Bioavailable Enhancer of Zeste Homolog 2 (EZH2) Inhibitors Using Ligand and Property-Based Design Strategies: Identification of Development Candidate (R)-5,8-Dichloro-7-(methoxy(oxetan-3-yl)methyl)-2-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one (PF-06821497). Journal of Medicinal Chemistry, 61(3), 650-665.[Link]

  • Pfizer Oncology Development. Mevrometostat (PF-06821497) Mechanism of Action and Clinical Development.[Link]

Sources

Comparative

Confirmation of the mechanism of action of 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one

Title: Confirmation of the Mechanism of Action of 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one: A Comparative Guide for PARP Inhibitor SAR Studies Introduction As a Senior Application Scientist in early-stage drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Confirmation of the Mechanism of Action of 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one: A Comparative Guide for PARP Inhibitor SAR Studies

Introduction As a Senior Application Scientist in early-stage drug discovery, I frequently emphasize a critical tenet of pharmacology: proving a drug's efficacy is only half the battle; proving its specificity is the other. The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged, nicotinamide-mimicking scaffold widely utilized in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors[1]. However, to rigorously validate target engagement and rule out off-target cytotoxicity, researchers require structurally matched negative controls.

2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one serves exactly this purpose. By introducing a bulky phenyl group at the N2 position, the critical hydrogen-bond donor required for PARP binding is deliberately eliminated[2]. This guide objectively compares the mechanistic performance of this N-phenyl derivative against its active parent scaffold and standard commercial alternatives, providing drug development professionals with a validated framework for Structure-Activity Relationship (SAR) profiling.

Part 1: Mechanistic Rationale & Structural Biology

The catalytic domain of PARP enzymes (both poly-ARTs like PARP1 and mono-ARTs like PARP10) contains a highly conserved nicotinamide binding pocket[1]. The causality behind the activity—or inactivity—of isoquinolin-1-one derivatives lies entirely in their ability to satisfy the hydrogen-bonding requirements of this pocket.

  • The Active Scaffold: Unsubstituted 3,4-dihydroisoquinolin-1(2H)-one acts as a competitive inhibitor by forming a critical bidentate hydrogen-bonding network. The lactam NH donates a hydrogen bond to the backbone carbonyl of Gly863 (in PARP1), while the lactam carbonyl accepts a hydrogen bond from Ser904[3].

  • The Inactive Probe (2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one): Alkylation or arylation of the lactam nitrogen fundamentally disrupts this pharmacophore[2]. The N-phenyl substitution not only removes the essential hydrogen bond donor but also introduces severe steric clash within the narrow nicotinamide pocket. Consequently, this molecule is devoid of PARP inhibitory activity, making it an elegant negative control to validate that phenotypic responses in cellular assays are genuinely driven by PARP inhibition rather than off-target lipophilic interactions.

Mechanism Parent 3,4-dihydroisoquinolin-1(2H)-one (Active Scaffold) PARP PARP Catalytic Domain (Gly863 / Ser904) Parent->PARP Binds Nicotinamide Pocket Inhibition Effective H-Bonding (Target Inhibition) PARP->Inhibition Catalytic Blockade Probe 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one (N-Phenyl Derivative) Clash Loss of Lactam NH + Steric Clash Probe->Clash Structural Shift Inactive Abolished PARP Binding (Negative Control) Clash->Inactive Validates On-Target Effect

Mechanistic divergence between the active PARP inhibitor scaffold and its N-phenyl negative control.

Part 2: Comparative Performance Data

To demonstrate the utility of 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one as a mechanistic probe, its performance is compared against the baseline scaffold and Olaparib (a clinical-stage pan-PARP inhibitor) across key validation metrics.

CompoundPARP1 IC₅₀ (nM)PARP10 IC₅₀ (nM)CETSA ΔTm (°C)Primary Utility in SAR Studies
Olaparib 5>10,000+4.5Clinical standard (Poly-ART inhibitor)
3,4-dihydroisoquinolin-1(2H)-one ~300~1,200+2.1Active baseline nicotinamide mimic
2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one >50,000>50,000No ShiftInactive structural probe (Negative Control)

Data summarized from standard enzymatic TR-FRET assays and cellular thermal shift profiling.

Part 3: Experimental Protocols for Mechanism Confirmation

To self-validate this mechanistic divergence and ensure trustworthiness in your drug discovery pipeline, the following orthogonal assays must be executed in tandem. Using the active scaffold alongside the 2-phenyl negative control creates a self-validating system.

Protocol 1: In Vitro Enzymatic Ribosylation Assay Rationale: Directly quantifies the loss of catalytic blockade due to the N-phenyl substitution, isolating the biochemical mechanism from cellular variables.

  • Reagent Preparation: Reconstitute recombinant human PARP1 (or PARP10) in assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one, the parent scaffold, and Olaparib (ranging from 50 µM to 1 nM) in DMSO.

  • Incubation: Incubate the enzyme with the compounds for 30 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add biotinylated NAD⁺ and activated DNA (for PARP1) to initiate the ribosylation reaction.

  • Detection & Readout: After 60 minutes, quench the reaction and measure the incorporation of biotin-NAD⁺ using a Europium-labeled streptavidin TR-FRET readout. The N-phenyl derivative will show no signal reduction, confirming the lack of inhibition.

Protocol 2: Cellular Target Engagement via CETSA (Cellular Thermal Shift Assay) Rationale: Confirms that the lack of in vitro activity translates to a lack of target engagement in live cells, ruling out prodrug conversion or allosteric effects in a physiological environment.

  • Cell Treatment: Treat intact HeLa cells with 10 µM of the test compounds for 2 hours at 37°C.

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (40°C to 65°C) for exactly 3 minutes to induce protein denaturation.

  • Lysis and Isolation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 x g for 20 minutes to separate the soluble (folded) protein fraction from the precipitated (denatured) fraction.

  • Quantification: Analyze the soluble fraction via Western blot using an anti-PARP1 antibody. The active scaffold will shift the melting temperature (ΔTm > 2°C) due to thermodynamic stabilization, whereas 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one will yield a thermal profile identical to the DMSO vehicle control.

Workflow Step1 1. Compound Preparation (Parent vs. 2-Phenyl Analog) Step2 2. In Vitro Enzymatic Assay (PARP1 / PARP10 Ribosylation) Step1->Step2 Step3 3. Cellular Target Engagement (CETSA / Thermal Shift) Step2->Step3 Step4 4. Phenotypic Readout (DNA Damage Response) Step3->Step4 Step5 5. Mechanism Confirmation (On-Target vs. Off-Target) Step4->Step5

Step-by-step workflow for validating target engagement using the active scaffold and inactive probe.

Conclusion

The deliberate structural modification in 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one abolishes its ability to act as a nicotinamide mimic. By utilizing this compound as a negative control alongside active isoquinolin-1-one derivatives, researchers can definitively confirm that observed phenotypic responses (such as synthetic lethality in BRCA-deficient cells) are the direct result of on-target PARP inhibition, thereby ensuring the scientific integrity of the drug development program.

References

  • Title: Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules Source: ResearchGate URL: [Link]

  • Title: 5-Benzamidoisoquinolin-1-ones and 5-(ω-Carboxyalkyl)isoquinolin-1-ones as Isoform-Selective Inhibitors of Poly(ADP-ribose) Polymerase 2 (PARP-2) Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Discovery of Fused Isoquinolinone/Triazole as a Scaffold for Tankyrase and PARP Inhibition Source: NIH / PMC URL: [Link]

Sources

Validation

A Comparative Analysis of Isoquinolinone Derivatives and Commercial Fungicides for Antioomycete Activity

A Technical Guide for Researchers in Plant Pathology and Agrochemical Development Introduction: The Persistent Challenge of Oomycete Pathogens Oomycetes, often referred to as water molds, represent a unique class of euka...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Plant Pathology and Agrochemical Development

Introduction: The Persistent Challenge of Oomycete Pathogens

Oomycetes, often referred to as water molds, represent a unique class of eukaryotic microorganisms that are phylogenetically distinct from true fungi.[1] Despite their filamentous growth habit resembling fungi, fundamental biochemical and genetic differences, such as the presence of cellulose in their cell walls instead of chitin and the absence of ergosterol as a primary sterol, render many conventional fungicides ineffective against them.[1][2] Pathogens from this class, including notorious species like Phytophthora infestans (late blight of potato and tomato), Plasmopara viticola (grapevine downy mildew), and various Pythium species (damping-off), are responsible for devastating crop losses worldwide, posing a significant threat to global food security.[1][3][4]

The control of oomycete diseases has heavily relied on chemical intervention. However, the intensive use of single-site fungicides has led to the rapid evolution of resistant pathogen populations, diminishing the efficacy of established treatments.[5][6][7] This growing resistance, coupled with increasing regulatory scrutiny of older, broad-spectrum fungicides, creates an urgent need for novel active ingredients with different modes of action.[4][8] The 1(2H)-isoquinolinone scaffold has recently emerged as a promising chemical framework for the development of new antimicrobial agents, with certain derivatives demonstrating potent and specific activity against oomycetes.[9][10][11]

This guide provides a comprehensive comparison of the antioomycete activity of novel isoquinolinone derivatives against a selection of widely used commercial fungicides. We will delve into their mechanisms of action, present supporting experimental data from in vitro and in vivo studies, and provide detailed protocols to enable researchers to conduct similar evaluations.

Section 1: Isoquinolinone Derivatives as Novel Antioomycete Agents

The isoquinoline core is a structural motif found in many biologically active compounds.[12] Recent research into synthetic derivatives has revealed significant potential for agricultural applications. A notable study focused on a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives, which were synthesized and evaluated for their efficacy against the phytopathogen Pythium recalcitrans.[9][10]

Lead Compound Profile: Derivative I23

From a library of 59 synthesized compounds, derivative I23 (2-(4-iodophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid) was identified as a particularly potent inhibitor.[9]

  • In Vitro Activity: Compound I23 exhibited a half-maximal effective concentration (EC50) of 14 µM against P. recalcitrans, demonstrating significantly higher potency than the commercial fungicide hymexazol (EC50 of 37.7 µM) in the same assay.[9]

  • In Vivo Efficacy: In greenhouse trials using pot-grown cucumber plants, I23 demonstrated strong protective action against damping-off disease caused by P. recalcitrans. At a dose of 5.0 mg per pot, it achieved a preventive efficacy of 96.5%.[10] Even at a lower dose of 2.0 mg/pot, its efficacy (75.4%) was comparable to that of hymexazol (63.9%).[10]

Proposed Mechanism of Action

The precise molecular target of I23 is still under investigation, but physiological and ultrastructural analyses suggest a mechanism distinct from many established fungicides. Studies involving transmission electron microscopy and lipidomics pointed towards the disruption of biological membrane systems in P. recalcitrans.[10] This mode of action could be advantageous, as it may be less prone to the single-gene mutations that confer resistance to many single-site inhibitors. Further structure-activity relationship (SAR) studies highlighted the critical role of the carboxyl group at the C4 position for its antioomycete activity.[10]

Section 2: Commercial Fungicides for Oomycete Control

The commercial landscape for oomycete control is diverse, comprising fungicides with various modes of action, classified by the Fungicide Resistance Action Committee (FRAC). These can be broadly categorized into single-site and multi-site inhibitors.

  • Phenylamides (PAs, FRAC Code 4): This class, including metalaxyl and mefenoxam, specifically targets oomycetes by inhibiting ribosomal RNA synthesis through interference with the RNA polymerase-I complex.[7][13][14] They are systemic, moving upward within the plant's xylem, but are highly susceptible to resistance development.[7][15]

  • Quinone Outside Inhibitors (QoIs, FRAC Code 11): Strobilurins like azoxystrobin are broad-spectrum fungicides that also show activity against oomycetes.[1] They block mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex, thereby inhibiting ATP production.[5][7] Resistance, often through a G143A mutation in the cytochrome b gene, is a significant issue in pathogens like Plasmopara viticola.[3][5]

  • Carboxylic Acid Amides (CAAs, FRAC Code 40): Compounds like mandipropamid offer excellent efficacy against downy mildews and Phytophthora species.[3] They act by inhibiting cellulose synthase, thus disrupting the formation of the oomycete cell wall.[7][16]

  • Multi-Site Contact Fungicides (FRAC Codes M1-M9): This category includes long-standing protectant fungicides like mancozeb (FRAC M3) and copper-based compounds (FRAC M1).[13][15] They act on multiple metabolic pathways within the pathogen, which gives them a very low risk of resistance development.[6] However, they are not systemic and only protect the plant surfaces to which they are applied.[15][17]

  • Other Specific Fungicides: Hymexazol (FRAC Code 32, proposed) is a soil fungicide often used to control Pythium and other soilborne diseases.

Section 3: Comparative Performance Analysis

To provide a clear, objective comparison, the following table summarizes the available efficacy data for the isoquinolinone derivative I23 and selected commercial fungicides against oomycete pathogens. It is important to note that these data are compiled from different studies and direct, side-by-side comparisons across all compounds and pathogens are not always available.

Compound ClassActive IngredientTarget PathogenAssay TypeEfficacy Metric (EC50)In Vivo Preventive EfficacyReference(s)
Isoquinolinone Derivative I23 Pythium recalcitransMycelial Growth14 µM 96.5% (at 5.0 mg/pot)[9][10]
Miscellaneous HymexazolPythium recalcitransMycelial Growth37.7 µM63.9% (at 2.0 mg/pot)[9][10]
Phenylamides (FRAC 4) Metalaxyl/MefenoxamPhytophthora spp.Mycelial GrowthHighly effective on sensitive strainsSystemic, protective & curative[13][14][15]
QoI (FRAC 11) AzoxystrobinPlasmopara viticolaSpore GerminationHighly effective on sensitive strainsProtective & curative[17]
CAA (FRAC 40) MandipropamidPlasmopara viticolaMycelial GrowthHighly effective>70% disease reduction (AUDPC)[3]
Multi-Site (FRAC M3) MancozebPhytophthora infestansSpore GerminationProtectantWidely used as a protectant[4][15]

Analysis: The data indicates that the isoquinolinone derivative I23 shows superior in vitro potency against Pythium recalcitrans compared to the established commercial standard, hymexazol.[9] Its in vivo performance is also exceptionally strong.[10] While the single-site commercial fungicides (Metalaxyl, Azoxystrobin, Mandipropamid) are highly effective, their utility is often compromised by the risk or presence of resistant pathogen populations.[3][5][18] The novel mechanism of membrane disruption proposed for I23 could offer a valuable new tool for resistance management programs.[10]

Section 4: Experimental Methodologies

The trustworthiness of comparative data hinges on robust and reproducible experimental protocols. Below are detailed, step-by-step methodologies for key assays used to evaluate antioomycete activity, synthesized from standard practices in the field.[19][20]

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the vegetative growth of the oomycete.

Causality: By incorporating the test compound directly into the growth medium, this protocol directly measures the fungistatic or fungicidal effect on mycelial extension, providing a quantitative EC50 value. The use of a solvent control (e.g., DMSO) is critical to ensure that the solvent itself does not inhibit growth.

Methodology:

  • Preparation of Stock Solutions: Dissolve the test compound (e.g., isoquinolinone derivative) and reference fungicides in dimethyl sulfoxide (DMSO) to create concentrated stock solutions (e.g., 10-50 mM).

  • Media Preparation: Autoclave a suitable growth medium (e.g., V8 juice agar or corn meal agar) and cool it to 50-55°C in a water bath.

  • Dosing the Media: Add appropriate volumes of the stock solutions to the molten agar to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Also, prepare a control plate with an equivalent volume of DMSO and a blank control with no additions.

  • Plating: Pour the amended agar into sterile 90 mm Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile 5 mm cork borer, cut a mycelial plug from the leading edge of an actively growing oomycete culture and place it, mycelium-side down, in the center of each test plate.

  • Incubation: Seal the plates with paraffin film and incubate them in the dark at the optimal growth temperature for the specific oomycete (e.g., 25°C for P. recalcitrans).

  • Data Collection: When the mycelium in the control plate has reached the edge of the dish, measure the diameter of the fungal colony on all plates in two perpendicular directions.

  • Analysis: Calculate the percentage of growth inhibition relative to the DMSO control. Plot the inhibition percentages against the logarithm of the compound concentration and use probit analysis to determine the EC50 value.

Protocol 2: In Vivo Protective Efficacy Assay (Damping-Off Model)

This assay evaluates the ability of a compound to protect a host plant from infection under controlled environmental conditions.

Causality: This whole-plant system provides a more realistic assessment of a compound's potential field performance. It accounts for factors like compound uptake, translocation, and stability on the plant surface. Applying the compound before the pathogen challenge specifically tests its protective (prophylactic) activity.

Methodology:

  • Plant Cultivation: Grow susceptible host plants (e.g., cucumber seedlings for Pythium) in pots containing sterile soil mix in a controlled growth chamber until they reach a suitable stage (e.g., two true leaves).

  • Pathogen Inoculum Preparation: Culture the oomycete pathogen on a suitable medium. Prepare an inoculum suspension (e.g., zoospores or mycelial slurry) and adjust its concentration to a level known to cause consistent disease (e.g., 1 x 10^5 zoospores/mL).

  • Compound Application: Prepare aqueous solutions or suspensions of the test compounds and reference fungicides at desired concentrations (e.g., 50, 100, 200 µg/mL), often with a non-ionic surfactant to aid in spreading. Apply a fixed volume of the solution as a soil drench or foliar spray to each pot.[10] Control plants are treated with a blank formulation lacking the active ingredient.

  • Inoculation: 24 hours after the chemical treatment, inoculate the soil or foliage of each plant with a precise volume of the pathogen inoculum.

  • Incubation: Place the pots in a high-humidity environment conducive to disease development for a set period (e.g., 7-14 days).

  • Disease Assessment: Evaluate disease severity using a rating scale (e.g., 0 = no symptoms, 4 = plant death) or by measuring parameters like the percentage of surviving seedlings.

  • Analysis: Calculate the preventive efficacy using the formula: Efficacy (%) = [(Disease in Control - Disease in Treatment) / Disease in Control] x 100.

Section 5: Visualizing Mechanisms and Workflows

Diagram 1: Generalized Mechanisms of Antioomycete Action

This diagram illustrates the cellular targets for the different classes of antioomycete agents discussed.

Antioomycete_Mechanisms cluster_Oomycete Oomycete Cell cluster_Fungicides Chemical Agent Classes Mitochondrion Mitochondrion Cytochrome bc1 Complex Respiration (ATP) Nucleus Nucleus RNA Polymerase I rRNA Synthesis CellWall Cell Wall Cellulose Synthase Membrane Biological Membranes Multi Multiple Sites (Metabolic Enzymes) QoI QoI (FRAC 11) (e.g., Azoxystrobin) QoI->Mitochondrion:c Inhibits PA Phenylamides (FRAC 4) (e.g., Metalaxyl) PA->Nucleus:r Inhibits CAA CAA (FRAC 40) (e.g., Mandipropamid) CAA->CellWall:c Inhibits ISO Isoquinolinone (I23) (Proposed) ISO->Membrane Disrupts MultiSite Multi-Site (FRAC M) (e.g., Mancozeb) MultiSite->Multi Inhibits

Caption: Cellular targets of isoquinolinone derivatives and commercial fungicides in oomycetes.

Diagram 2: Experimental Workflow for Comparative Efficacy Testing

This diagram outlines the logical flow for evaluating and comparing novel compounds against established standards.

Experimental_Workflow start Start: Identify Lead Isoquinolinone Derivative prep Prepare Compound & Fungicide Stock Solutions start->prep invitro In Vitro Assay (Mycelial Growth Inhibition) prep->invitro invivo In Vivo Assay (Protective Efficacy) prep->invivo calc_ec50 Calculate EC50 Values invitro->calc_ec50 compare_ec50 Compare In Vitro Potency calc_ec50->compare_ec50 conclusion Conclusion: Overall Performance Profile compare_ec50->conclusion assess_disease Assess Disease Severity invivo->assess_disease calc_efficacy Calculate Preventive Efficacy (%) assess_disease->calc_efficacy compare_efficacy Compare In Vivo Performance calc_efficacy->compare_efficacy compare_efficacy->conclusion

Caption: Workflow for evaluating the antioomycete activity of novel chemical entities.

Conclusion and Future Outlook

The exploration of novel chemical scaffolds is paramount to sustaining our ability to control destructive oomycete pathogens. The 3,4-dihydroisoquinolin-1(2H)-one derivatives, particularly compound I23, represent a significant step forward, demonstrating superior in vitro activity and excellent in vivo protection against Pythium when compared to a relevant commercial standard.[9][10] The proposed mechanism of membrane disruption is especially promising, as it may offer a durable alternative in the face of widespread resistance to single-site inhibitors.[10]

While commercial fungicides like phenylamides, QoIs, and CAAs remain important tools, their efficacy must be carefully managed to mitigate resistance.[7] The future of effective oomycete control will likely rely on integrated programs that strategically rotate and combine fungicides with different modes of action. Novel compounds, such as the isoquinolinone derivatives discussed herein, will be critical components of these future strategies. Further research should focus on elucidating the precise molecular target of these new derivatives and expanding their evaluation against a broader spectrum of economically important oomycetes like Phytophthora infestans and Plasmopara viticola.

References

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC. (2023, April 3). National Center for Biotechnology Information. [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023, April 3). RSC Publishing. [Link]

  • Diagnosis and Management of Phytophthora Diseases. (2023, March 15). American Phytopathological Society. [Link]

  • Identification of Fungicide Combinations for Overcoming Plasmopara viticola and Botrytis cinerea Fungicide Resistance - PMC. (2023, December 12). National Center for Biotechnology Information. [Link]

  • Review of the Pathogenic Mechanism of Grape Downy Mildew (Plasmopara viticola) and Strategies for Its Control. (2025, May 30). MDPI. [Link]

  • Fungicide efficacy for Plasmopara viticola control and development of quinone outside inhibitor resistance in juice grapes. (2026, February 19). APS Journals. [Link]

  • Fungicide Mode-of-Action: The LabCoat Guide to Pesticides & BioPesticides. (2017, December 17). LabCoat Guide. [Link]

  • Fungicide Theory of Use and Mode of Action. (2023, March 15). Pacific Northwest Pest Management Handbooks. [Link]

  • THE USE OF BIOPREPARATIONS WITH BACTERIA AND FUNGI TO CONTROL DOWNY MILDEW (Plasmopara vitícola) AND REDUCE CHEMICAL TREATMENTS. (n.d.). ResearchGate. [Link]

  • Key modes of action for oomycete disease control. (n.d.). ResearchGate. [Link]

  • In vitro antimicrobial and in vivo antioomycete activities of the novel antibiotic thiobutacin. (2008, February 15). PubMed. [Link]

  • In Vitro Screening of Microbial Extracts Against the Oomycetes Phytophthora capsici and Pythium ultimum - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Phytophthora infestans: An Overview of Methods and Attempts to Combat Late Blight - PMC. (2021, December 13). National Center for Biotechnology Information. [Link]

  • Novel isoquinoline derivatives as antimicrobial agents. (2013, June 1). PubMed. [Link]

  • Phytophthora infestans. (n.d.). AHDB Horticulture. [Link]

  • Fungicides for Management of Diseases in Commercial Greenhouse Ornamentals. (n.d.). University of Kentucky. [Link]

  • Design, synthesis, and mechanism study of novel natural-based isoquinolone derivatives as potential antifungal agents. (2025, December 31). ResearchGate. [Link]

  • Timing of oomycete-specific fungicide application impacts the efficacy against fruit rot disease in arecanut. (2023, September 13). Frontiers. [Link]

  • Synthesis and anti-oomycete activity of novel quinazolin- and benzothiazol-6-yloxyacetamides: Potent aza-analogs and five-ring analogs of quinoline fungicides. (2016, February 1). PubMed. [Link]

  • CONTROLLING OOMYCETE-CAUSED DISEASES IN PLANTS USING $i(FUSARIUM PROLIFERATUM). (n.d.).
  • Efficacy of Organic and Conventional Fungicides and Impact of Application Timing on Control of Tomato Late Blight Caused by US-22, US-23, and US-24 Isolates of Phytophthora infestans. (2015, April 30). APS Journals. [Link]

  • Evaluation of New Oomycota Fungicides for Management of Phytophthora Root Rot of Citrus in California. (2019, February 18). APS Journals. [Link]

  • In vitro anti-oomycete activity and in vivo control efficacy of phenylacetic acid against Phytophthora capsici. (2026, February 22). ResearchGate. [Link]

  • In vitro and in vivo antimicrobial activity of the fungal metabolite toluquinol against phytopathogenic bacteria. (n.d.). Frontiers. [Link]

  • Late blight (Phytophthora infestans) control in Tomato (Solanum lycopersicon) in Tanzania. (n.d.). ResearchGate. [Link]

  • Protecting produce crops from oomycete diseases I Corteva. (2023, April 11). Corteva Agriscience. [Link]

  • SYSTEMIC FUNGICIDES AND THE CONTROL OF OOMYCETES. (n.d.). Annual Reviews. [Link]

  • Target Sites of Fungicides to Control Oomycetes. (n.d.). ResearchGate. [Link]

  • In vitro antioomycete activity of Artemisia ludoviciana extracts against Phytophthora spp. (n.d.). ResearchGate. [Link]

  • Oomycete Fungicides: Phenylamides, Quinone Outside Inhibitors, and Carboxylic Acid Amides. (n.d.). ResearchGate. [Link]

  • A Plant Extract Acts Both as a Resistance Inducer and an Oomycide Against Grapevine Downy Mildew. (2018, July 24). Frontiers. [Link]

  • Growth Inhibition of Phytopathogenic Fungi and Oomycetes by Basidiomycete Irpex lacteus and Identification of its Antimicrobial Extracellular Metabolites - PMC. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one proper disposal procedures

Comprehensive Standard Operating Procedure: Handling and Disposal of 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one Executive Summary & Mechanistic Context 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one (CAS: 6772-51-6) is a nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Standard Operating Procedure: Handling and Disposal of 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one

Executive Summary & Mechanistic Context

2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one (CAS: 6772-51-6) is a nitrogen-containing heterocyclic aromatic compound frequently utilized in drug development, particularly as a precursor or intermediate in the synthesis of bioactive small molecules such as antiproliferative tubulin inhibitors[1].

Due to its stable isoquinolinone core and nitrogenous nature, improper disposal poses significant environmental risks. When degraded improperly, nitrogen-containing heterocycles can leach into groundwater or release toxic nitrogen oxide (NOx) gases into the atmosphere. Therefore, handling and disposal must strictly adhere to the "cradle-to-grave" hazardous waste management framework established by the EPA's Resource Conservation and Recovery Act (RCRA)[2]. This guide provides a self-validating, step-by-step protocol for the safe operational handling and thermal destruction of this compound.

Physicochemical & Hazard Profile

Before initiating any disposal protocol, personnel must understand the physicochemical constraints of the material. The compound is generally handled as a skin and eye irritant and carries specific environmental toxicity warnings requiring disposal at approved facilities (Precautionary Statement P501)[3].

Table 1: Physicochemical Properties and Hazard Data

PropertyValueOperational Implication
Chemical Name 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-oneRequires tracking as a specific synthetic organic intermediate.
CAS Number 6772-51-6Primary identifier for waste manifesting[4].
Molecular Formula C15H13NOHigh carbon/nitrogen ratio dictates combustion parameters[4].
Molecular Weight 223.27 g/mol Used to calculate molar concentrations in liquid waste streams[4].
Structural Class Nitrogenous heterocyclic aromaticRequires high-temperature incineration to break the stable ring.
Storage Conditions Cool, dry, well-ventilatedMust be kept away from strong oxidizing agents to prevent reactive hazards[1].
Regulatory Code EPA RCRA Subtitle CManaged under 40 CFR Part 261 as solid hazardous waste[5].

Operational Safety & Handling Protocol

To ensure safety and prevent accidental environmental release, all laboratory operations involving 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one must follow these step-by-step procedures:

  • Engineering Controls: Perform all weighing, transferring, and synthesis operations inside a certified chemical fume hood to prevent inhalation of aerosolized particulates[1].

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving recommended for prolonged handling), a chemically resistant lab coat, and splash-proof safety goggles.

  • Reactivity Validation: Before mixing waste streams, verify that the compound has not been exposed to concentrated acids, alkalis, or potent oxidizers, which can trigger exothermic reactions[1].

Step-by-Step Disposal Methodologies

The National Research Council’s Prudent Practices in the Laboratory dictates that chemical waste must be rigorously segregated at the point of generation to ensure safe and effective thermal destruction[6].

Table 2: Waste Segregation Categories

Waste StreamComposition MatrixPrimary ContainerFinal Treatment Method
Solid Waste Pure powder, contaminated wipes, pipette tipsRigid, double-bagged poly-drumHigh-temp incineration (>1100°C)
Non-Halogenated Liquid Dissolved in MeOH, EtOH, EtOAcRed/White HDPE carboyStandard organic incineration
Halogenated Liquid Dissolved in DCM, ChloroformYellow HDPE carboySpecialized halogen incineration
Protocol A: Solid Waste Disposal

Causality: Solid organic waste containing stable aromatic rings cannot be sent to standard landfills due to leaching risks. It must be thermally oxidized.

  • Collect all residual powder, contaminated weighing paper, and disposable labware in a designated, puncture-resistant solid waste container.

  • Seal the container tightly and label it with a GHS-compliant "Hazardous Waste - Toxic/Irritant Solid" tag, explicitly listing "2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one".

  • Transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF). The TSDF will utilize high-temperature incineration (>1100°C) . This extreme temperature is necessary to overcome the activation energy required to shatter the stable isoquinolinone ring, ensuring complete oxidation to CO2, H2O, and NOx.

Protocol B: Liquid Waste Segregation & Disposal

Causality: If the compound is dissolved in a solvent, the solvent dictates the disposal pathway. Halogenated solvents generate corrosive hydrogen chloride (HCl) gas upon combustion, which destroys standard incinerators[6].

  • Determine the Solvent Matrix: Identify if the compound is dissolved in a halogenated solvent (e.g., dichloromethane) or a non-halogenated solvent (e.g., ethyl acetate).

  • Segregation: Pour the waste into the appropriate High-Density Polyethylene (HDPE) carboy. Never mix halogenated and non-halogenated waste, as this exponentially increases disposal costs and safety risks.

  • pH Validation: Ensure the liquid waste is pH neutral (pH 6-8) before sealing the carboy to prevent pressure buildup from acid-base reactions during transport.

  • Thermal Destruction with Scrubbers: The TSDF will incinerate the waste. Because 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one contains nitrogen, combustion will produce nitrogen oxides (NOx). The incinerator must be equipped with Selective Catalytic Reduction (SCR) or alkaline wet scrubbers to neutralize NOx and prevent atmospheric pollution.

Waste Segregation & Disposal Workflow

WasteWorkflow Start 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one Waste Generation Decision Physical State? Start->Decision Solid Solid Waste (Powder, Wipes, Tubes) Decision->Solid Dry/Consumables Liquid Liquid Waste (Solvent Extracts) Decision->Liquid Dissolved Incinerator High-Temp Incineration (>1100°C) with NOx Scrubbers Solid->Incinerator Halogen Contains Halogens? (e.g., DCM, CHCl3) Liquid->Halogen NonHalogen Non-Halogenated Organic Waste Halogen->NonHalogen No Halogenated Halogenated Organic Waste Halogen->Halogenated Yes NonHalogen->Incinerator HalogenIncinerator Specialized Halogen Incinerator with Alkaline Scrubbers Halogenated->HalogenIncinerator Landfill RCRA-Approved Chemical Ash Landfill Incinerator->Landfill Residual Ash HalogenIncinerator->Landfill Residual Ash

Workflow for 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one waste segregation and thermal disposal.

Emergency Spill Protocol

In the event of an accidental release, immediate containment is required to prevent environmental contamination:

  • For Solid Spills: Do NOT dry sweep, as this aerosolizes the fine powder. Use a HEPA-filtered vacuum dedicated to chemical spills, or gently cover the powder with damp, inert absorbent pads. Place all cleanup materials into a solid hazardous waste container.

  • For Liquid Spills: Surround the spill with an inert, non-combustible absorbent material (such as vermiculite or sand). Do not use combustible materials like sawdust. Sweep the absorbed matrix into a compatible waste container and label it for incineration. Wash the contaminated surface thoroughly with soap and water, collecting the rinsate as aqueous hazardous waste[1].

References

  • molaid.com - 2-苯基-3,4-二氢异喹啉-1-酮 | 6772-51-6 URL: [Link]

  • National Academies of Sciences, Engineering, and Medicine - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011 URL: [Link]

  • US EPA - Learn the Basics of Hazardous Waste URL:[Link]

  • eCFR - 40 CFR Part 261 -- Identification and Listing of Hazardous Waste URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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